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3-[3-(4-Fluorophenoxy)phenyl]propanoic acid Documentation Hub

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  • Product: 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid
  • CAS: 1096770-87-4

Core Science & Biosynthesis

Foundational

Therapeutic Potential of 3-[3-(4-Fluorophenoxy)phenyl]propanoic Acid Derivatives

An In-depth Technical Guide: Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary The 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid scaffold represents a versatile and highly promisin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid scaffold represents a versatile and highly promising chemical framework in modern medicinal chemistry. While structurally related to arylpropanoic acids known for their anti-inflammatory effects via cyclooxygenase (COX) inhibition, this particular class of derivatives has emerged as a potent modulator of key nuclear and cell-surface receptors that govern systemic metabolism and inflammation. Extensive research has identified these compounds as powerful agonists for Peroxisome Proliferator-Activated Receptors (PPARs) and Free Fatty Acid Receptors (FFARs), including GPR120. This activity profile positions them as prime candidates for the development of novel therapeutics targeting metabolic syndrome, type 2 diabetes, dyslipidemia, and chronic inflammatory conditions. More recent investigations have also uncovered surprising potential in oncology and infectious diseases, highlighting the scaffold's broad therapeutic applicability. This guide provides a comprehensive overview of the core mechanisms of action, synthetic strategies, preclinical evidence, and key experimental protocols essential for advancing the research and development of these multifaceted compounds.

The 3-[3-(4-Fluorophenoxy)phenyl]propanoic Acid Scaffold: A Privileged Structure

Arylpropionic acid derivatives have long been a cornerstone of pharmacology, most notably as non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The archetypal mechanism for these agents is the inhibition of prostaglandin biosynthesis through the blockade of COX enzymes[1]. The 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid structure builds upon this foundation but introduces critical modifications that profoundly alter its biological activity.

  • The Phenylpropanoic Acid Core: This provides the acidic head group essential for anchoring within the ligand-binding pockets of various receptors.

  • The Ether Linkage: The phenoxy bridge introduces conformational flexibility and specific geometry, distinguishing it from simpler biphenyl structures and enabling interactions with different targets.

  • The Terminal Fluorophenyl Group: The incorporation of a fluorine atom is a strategic choice in medicinal chemistry. Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and improve binding affinity through favorable electrostatic interactions. This modification often leads to superior pharmacokinetic properties[2].

This unique combination of features shifts the primary mechanism away from simple COX inhibition towards more nuanced and potent modulation of critical signaling pathways involved in metabolic homeostasis.

Key Molecular Targets and Mechanisms of Action

The therapeutic potential of these derivatives stems from their ability to interact with multiple, high-value drug targets. The primary mechanisms identified are agonism of PPARs and FFARs.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are ligand-activated transcription factors belonging to the nuclear receptor superfamily that play pivotal roles in regulating lipid and glucose homeostasis, as well as inflammation[3][4]. They form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) to control gene expression. Phenylpropanoic acid derivatives have been successfully developed as selective agonists for PPAR subtypes or as dual agonists, which may offer synergistic therapeutic benefits[3][5].

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism (e.g., liver, heart), PPARα activation lowers triglycerides and is a key target for treating dyslipidemia[3]. Substituted phenylpropanoic acid derivatives have been designed as potent and selective PPARα agonists[6].

  • PPARγ: Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis and is crucial for insulin sensitization. Agonists of PPARγ, like the thiazolidinediones, are used to treat type 2 diabetes.

  • PPARδ (also known as PPARβ): Ubiquitously expressed, PPARδ is involved in fatty acid oxidation and is being explored as a target for metabolic syndrome.

Derivatives based on the phenylpropanoic acid scaffold have been identified as potent dual agonists of PPARα and PPARδ, making them attractive candidates for treating metabolic syndrome[5].

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Biological Effects Ligand Phenylpropanoic Acid Derivative PPAR PPARα / γ / δ Ligand->PPAR Binds & Activates Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer Forms Complex RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to DNA Transcription Modulation of Gene Transcription PPRE->Transcription Initiates Lipid ↑ Fatty Acid Oxidation ↓ Triglycerides Transcription->Lipid Glucose ↑ Insulin Sensitivity ↓ Blood Glucose Transcription->Glucose Inflammation ↓ Inflammatory Gene Expression Transcription->Inflammation

Caption: PPAR Signaling Pathway Activation by Phenylpropanoic Acid Derivatives.

Free Fatty Acid Receptor 4 (FFA4 / GPR120)

FFA4 (also known as GPR120) is a G-protein coupled receptor (GPCR) that is activated by long-chain free fatty acids. It has garnered significant interest as a therapeutic target for metabolic and inflammatory diseases[7]. FFA4 is highly expressed in enteroendocrine L-cells, adipocytes, and macrophages.

Activation of FFA4 in the gut stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone that enhances glucose-dependent insulin secretion[8]. In adipocytes and macrophages, FFA4 activation mediates potent anti-inflammatory effects[8]. Phenylpropanoic acid derivatives have been specifically designed and synthesized as potent and selective FFA4 agonists[7][8]. Pharmacodynamic studies show these compounds have excellent agonist activity for GPR120, leading to their potential use in preventing diabetes and obesity[8].

GPR120_Signaling cluster_membrane Cell Membrane (Enteroendocrine L-Cell) cluster_cytosol Cytosol cluster_effects Systemic Effects Ligand Phenylpropanoic Acid Derivative GPR120 GPR120 (FFA4) Ligand->GPR120 Agonist Binding Gq11 Gαq/11 GPR120->Gq11 Activates PLC PLC Gq11->PLC Activates IP3 ↑ IP3 PLC->IP3 Generates Calcium ↑ Intracellular Ca²⁺ IP3->Calcium Induces Release GLP1 GLP-1 Vesicle Exocytosis Calcium->GLP1 Triggers Pancreas Pancreas: ↑ Insulin Secretion GLP1->Pancreas Acts on Glucose ↓ Blood Glucose Pancreas->Glucose

Caption: GPR120-Mediated GLP-1 Secretion Pathway.

Synthesis and Derivatization Strategy

The synthesis of 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid derivatives is typically achieved through a multi-step process that allows for significant chemical diversity.

General Synthetic Protocol

A common and adaptable route involves the coupling of a substituted phenol with a phenylpropanoic acid ester intermediate, followed by hydrolysis.

  • Step 1: Synthesis of the Phenylpropanoic Ester Core. A key intermediate, such as methyl 3-(3-hydroxyphenyl)propanoate, is prepared or obtained commercially. The hydroxyl group serves as the attachment point for the fluorophenoxy moiety.

  • Step 2: Williamson Ether Synthesis. The intermediate from Step 1 is reacted with a suitable fluorophenyl halide (e.g., 1-fluoro-4-iodobenzene) under basic conditions (e.g., using potassium carbonate or cesium carbonate) with a copper or palladium catalyst to form the diaryl ether linkage.

  • Step 3: Ester Hydrolysis. The resulting methyl ester is hydrolyzed to the final carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in a solvent mixture like THF/water, followed by acidic workup.

  • Step 4: Purification. The final product is purified using standard techniques such as recrystallization or column chromatography.

Synthesis_Workflow ReactantA Methyl 3-(3-hydroxyphenyl) propanoate Reaction1 Williamson Ether Synthesis (e.g., CuI, Cs₂CO₃, DMF) ReactantA->Reaction1 ReactantB 1-Fluoro-4-iodobenzene ReactantB->Reaction1 Intermediate Methyl 3-[3-(4-Fluorophenoxy) phenyl]propanoate Reaction1->Intermediate Reaction2 Ester Hydrolysis (e.g., LiOH, THF/H₂O) Intermediate->Reaction2 Product Final Derivative (Propanoic Acid) Reaction2->Product

Caption: General Synthetic Workflow for the Core Scaffold.

Therapeutic Applications and Preclinical Evidence

The dual agonism of metabolic receptors translates into significant therapeutic potential across several disease areas.

Metabolic Diseases

This is the most well-documented application area. Derivatives acting as FFA4 agonists have shown potent anti-diabetic effects. In one study, a lead compound from a series of 3-(4-(phenoxymethyl)phenyl)propanoic acid derivatives, 1g , demonstrated a pEC50 of 5.81 for FFA4 agonistic activity and exhibited a dose-dependent reduction in blood glucose that was superior to a clinical phase III drug, TAK-875[7]. Similarly, other phenylpropanoic acid derivatives have been developed as potent GPR40 agonists, showing robust glucose-lowering and insulinotropic effects in animal models of glucose intolerance[9].

Compound Class Target Potency (pEC50 / EC50) Key In Vivo Effect Reference
3-(4-(phenoxymethyl)phenyl)propanoic acid deriv. (1g)FFA4 (GPR120)pEC50 = 5.81 ± 0.04Dose-dependently reduced blood glucose[7]
4'-alkoxybiphenyl-propanoic acid deriv. (35)GPR40EC50 = 16 nMRobust plasma glucose-lowering effect in rats[9]
Phenylpropanoic acid derivativesPPARα / PPARδ-Potential for treating metabolic syndrome[5]
Emerging Applications: Antimicrobial and Anticancer

Recent research has expanded the therapeutic horizon for related scaffolds. While not the specific 3-[3-(4-Fluorophenoxy)phenyl] structure, closely related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated significant antimicrobial activity against multidrug-resistant pathogens[10][11].

These compounds were effective against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, and drug-resistant Candida species, including Candida auris[10][11]. This suggests that the phenylpropanoic acid scaffold could be a foundational platform for developing novel antimicrobial agents.

Pathogen Compound Type Activity (MIC Range) Reference
MRSA3-((4-hydroxyphenyl)amino)propanoic acid derivs.1–8 µg/mL[10][11]
Vancomycin-resistant E. faecalis3-((4-hydroxyphenyl)amino)propanoic acid derivs.0.5–2 µg/mL[10][11]
Drug-resistant Candida species3-((4-hydroxyphenyl)amino)propanoic acid derivs.8–64 µg/mL[10][11]

Furthermore, certain derivatives have shown promising anticancer properties, inducing cytotoxicity in cancerous cell lines like A549 lung carcinoma while showing reduced effects on noncancerous cells[12]. One hydrazone derivative reduced A549 cell viability to 42.1%[13].

Key Experimental Protocols for Biological Evaluation

Validating the therapeutic potential of novel derivatives requires a robust and systematic biological evaluation process.

Protocol: PPARγ Ligand Binding/Reporter Gene Assay

This protocol determines if a compound can activate the PPARγ receptor and initiate gene transcription.

  • Cell Culture: Use a cell line (e.g., HEK293T or HepG2) stably transfected with a full-length human PPARγ expression vector and a reporter plasmid containing multiple PPREs upstream of a luciferase reporter gene.

  • Compound Treatment: Plate the cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of the test compound (typically from 1 nM to 10 µM). Include a known PPARγ agonist (e.g., Rosiglitazone) as a positive control and DMSO as a vehicle control.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Normalize the luciferase signal to a co-transfected control plasmid (e.g., β-galactosidase) or to cell viability (e.g., using an MTT assay). Plot the normalized data against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

Protocol: In Vitro GLP-1 Secretion Assay

This assay measures the ability of a compound to stimulate GLP-1 release from enteroendocrine cells via FFA4/GPR120 activation.

  • Cell Culture: Culture an appropriate enteroendocrine cell line (e.g., murine STC-1 or human NCI-H716) in 24-well plates until confluent.

  • Pre-incubation: Wash the cells with a serum-free buffer (e.g., Krebs-Ringer bicarbonate buffer) and pre-incubate for 1-2 hours to establish a baseline.

  • Compound Stimulation: Replace the buffer with fresh buffer containing various concentrations of the test compound. Include a known FFA4 agonist (e.g., linoleic acid) as a positive control and a vehicle control.

  • Incubation: Incubate the cells for 2 hours at 37°C.

  • Supernatant Collection: Carefully collect the supernatant from each well. To prevent GLP-1 degradation, add a DPP-4 inhibitor immediately.

  • Quantification: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Normalize the GLP-1 concentration to the total protein content of the cells in each well. Plot the results to determine the dose-dependent effect of the compound on GLP-1 secretion.

Biological_Evaluation_Workflow cluster_invitro In Vitro Screening cluster_cell Cell-Based Functional Assays cluster_invivo Preclinical In Vivo Models Start Synthesized Derivative Library NodeA Primary Target Binding (e.g., PPAR, GPR120) Start->NodeA NodeB Functional Reporter Assays (e.g., Luciferase) NodeA->NodeB NodeC Determine EC50 / IC50 NodeB->NodeC NodeD GLP-1 Secretion Assay (STC-1 Cells) NodeC->NodeD Active Hits NodeE Anti-inflammatory Assays (e.g., LPS-stimulated Macrophages) NodeC->NodeE NodeF Antimicrobial MIC Testing NodeC->NodeF NodeG Pharmacokinetics (PK) ADME Profiling NodeD->NodeG Promising Leads NodeE->NodeG Promising Leads NodeF->NodeG Promising Leads NodeH Efficacy Models (e.g., OGTT in db/db mice) NodeG->NodeH NodeI Toxicology Studies NodeH->NodeI Candidate Lead Candidate Selection NodeI->Candidate

Caption: Workflow for the Biological Evaluation of Novel Derivatives.

Conclusion and Future Directions

The 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid scaffold and its close analogs are a highly versatile class of compounds with significant therapeutic potential. Their ability to potently modulate key metabolic and inflammatory regulators like PPARs and FFA4/GPR120 makes them prime candidates for addressing complex polygenic diseases such as type 2 diabetes and metabolic syndrome. The demonstrated superiority of some derivatives over late-stage clinical candidates in preclinical models underscores their promise.

Future research should focus on:

  • Optimizing Subtype Selectivity: Fine-tuning the structure to achieve selective agonism for individual PPAR or FFAR subtypes to minimize off-target effects.

  • Developing Pan-Agonists: Intentionally designing compounds that can activate multiple targets (e.g., PPARα/γ/δ) to achieve a synergistic therapeutic outcome for complex metabolic disorders.

  • Exploring New Therapeutic Areas: Systematically investigating the promising antimicrobial and anticancer activities observed in related scaffolds to identify novel mechanisms and lead compounds.

  • Improving Drug-like Properties: Further chemical modification to enhance oral bioavailability, metabolic stability, and overall safety profiles to ensure successful clinical translation.

By leveraging the rich pharmacology of this chemical framework, researchers and drug developers are well-positioned to create next-generation therapeutics for some of the most pressing global health challenges.

References

  • Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists. (2020). Bioorganic & Medicinal Chemistry Letters, 30(24). Retrieved February 24, 2026, from [Link]

  • Ono, K., et al. (2011). Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template. Molecules, 16(8), 6339-6360. Retrieved February 24, 2026, from [Link]

  • Sato, M., et al. (2006). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry, 14(4), 932-945. Retrieved February 24, 2026, from [Link]

  • Synthesis and use of phenylpropionic acid derivatives. (2017). Google Patents. (CN106431898A).
  • Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-3776. Retrieved February 24, 2026, from [Link]

  • Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR). (2000). Google Patents. (DK1184366T3).
  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. Retrieved February 24, 2026, from [Link]

  • Synthesis, biological evaluation, and molecular modeling investigation of chiral 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives with PPARalpha and PPARgamma agonist activity. (2008). Journal of Medicinal Chemistry, 51(21), 6902-6916. Retrieved February 24, 2026, from [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). Antibiotics (Basel), 13(2), 193. Retrieved February 24, 2026, from [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. Retrieved February 24, 2026, from [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). MDPI. Retrieved February 24, 2026, from [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). MDPI. Retrieved February 24, 2026, from [Link]

Sources

Exploratory

3-[3-(4-Fluorophenoxy)phenyl]propanoic acid CAS number and identifiers

This technical guide provides an in-depth analysis of 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid , a specialized chemical intermediate with significant utility in medicinal chemistry, particularly in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid , a specialized chemical intermediate with significant utility in medicinal chemistry, particularly in the development of enzyme inhibitors and metabolic modulators.

Chemical Identity & Digital Fingerprint

This section establishes the definitive chemical identity of the compound, distinguishing it from structural isomers (e.g., the para-substituted analogue or the phenoxy-propionic acid derivatives).

Identifier Value
Chemical Name 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid
CAS Number 1096770-87-4
Molecular Formula C₁₅H₁₃FO₃
Molecular Weight 260.26 g/mol
SMILES OC(=O)CCc1cccc(Oc2ccc(F)cc2)c1
InChI Key VGIQSBXUZNYHGV-UHFFFAOYSA-N
IUPAC Name 3-[3-(4-fluorophenoxy)phenyl]propanoic acid
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
Structural Analysis & Pharmacophore Mapping

The structural architecture of 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid is designed to mimic specific biological lipids while enhancing metabolic stability.

  • Lipophilic Tail (Diaryl Ether Scaffold): The 3-phenoxyphenyl moiety mimics the flexible, hydrophobic chain of endogenous fatty acids (e.g., arachidonic acid) or the biphenyl core of certain PPAR agonists. The ether linkage provides rotational freedom while maintaining a bent conformation relative to the biphenyl analogues.

  • Fluorine Substitution (Para-position): The addition of a fluorine atom at the 4-position of the terminal phenyl ring serves two critical functions:

    • Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the biologically vulnerable para-position, significantly extending the half-life of the molecule in vivo.

    • Electronic Modulation: The electronegativity of fluorine alters the electron density of the aromatic ring, potentially enhancing pi-stacking interactions within a target protein's binding pocket.

  • Propanoic Acid Head Group: This carboxylic acid moiety acts as a polar "head," capable of forming hydrogen bonds or salt bridges with positively charged residues (e.g., Arginine, Lysine) in enzyme active sites. It also serves as a versatile handle for further chemical derivatization (e.g., amide coupling).

Biological Context & Applications
Primary Application: FAAH Inhibition (Endocannabinoid Modulation)

Research, notably by the Boger group at The Scripps Research Institute, has identified this structural motif as a critical component in the design of Fatty Acid Amide Hydrolase (FAAH) inhibitors.

  • Mechanism: FAAH is the primary enzyme responsible for degrading the endocannabinoid anandamide. Inhibitors of FAAH elevate anandamide levels, producing analgesic and anxiolytic effects without the psychotropic side effects of direct cannabinoid receptor agonists.

  • Role of the Compound: 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid serves as the "recognition element" or "tail" that fits into the hydrophobic channel of the FAAH active site. It is typically coupled to a "warhead" (such as an

    
    -ketoheterocycle) to form the final active inhibitor.
    
Secondary Application: Metabolic Disease (PPAR Agonism)

The structural similarity to fibrates and glitazars suggests potential activity as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. The propanoic acid head coupled with a lipophilic tail is a classic pharmacophore for PPAR


, PPAR

, or PPAR

modulation, relevant in treating dyslipidemia and Type 2 diabetes.
Synthesis & Manufacturing Protocol

The following protocol outlines a robust, scalable synthesis route designed for high purity and yield. This method utilizes a Heck Reaction strategy, which is preferred over direct alkylation for its regio-control and efficiency.

Synthetic Pathway Diagram

SynthesisPath Start1 3-Iodophenol Inter1 Intermediate A: 1-Fluoro-4-(3-iodophenoxy)benzene Start1->Inter1 CuI, Cs2CO3 Ullmann Coupling Start2 4-Fluorophenol Start2->Inter1 Inter2 Intermediate B: Methyl 3-[3-(4-fluorophenoxy)phenyl]acrylate Inter1->Inter2 Pd(OAc)2, P(o-tol)3 Heck Reaction Reagent1 Methyl Acrylate Reagent1->Inter2 Final Target Product: 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid Inter2->Final 1. H2, Pd/C (Reduction) 2. LiOH (Hydrolysis)

Figure 1: Step-wise synthetic pathway from commercially available phenols to the target acid.

Detailed Methodology

Step 1: Ullmann Ether Synthesis (Formation of the Diaryl Ether)

  • Reagents: 3-Iodophenol (1.0 eq), 4-Fluorophenol (1.2 eq), Copper(I) Iodide (10 mol%),

    
    -Dimethylglycine (20 mol%), Cesium Carbonate (2.0 eq).
    
  • Solvent: 1,4-Dioxane (anhydrous).

  • Procedure:

    • Charge a reaction flask with 3-iodophenol, 4-fluorophenol, CuI, ligand, and base under an inert atmosphere (Nitrogen/Argon).

    • Add dioxane and heat the mixture to 90°C for 12–16 hours.

    • Monitor: Check conversion by TLC or LC-MS.

    • Workup: Cool to RT, filter through a celite pad, dilute with EtOAc, and wash with water/brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc) to yield 1-Fluoro-4-(3-iodophenoxy)benzene.

Step 2: Heck Coupling

  • Reagents: Intermediate A (1.0 eq), Methyl Acrylate (1.5 eq), Palladium(II) Acetate (5 mol%), Tri-o-tolylphosphine (10 mol%), Triethylamine (3.0 eq).

  • Solvent: DMF or Acetonitrile.

  • Procedure:

    • Combine Intermediate A, catalyst, ligand, and base in a sealed tube.

    • Add methyl acrylate and solvent. Degas the solution.

    • Heat to 100°C for 12 hours.

    • Workup: Dilute with water, extract with EtOAc.

    • Purification: Silica gel chromatography to isolate the cinnamate ester.

Step 3: Hydrogenation & Hydrolysis

  • Hydrogenation: Dissolve the cinnamate ester in MeOH. Add 10% Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 4 hours. Filter to remove catalyst.

  • Hydrolysis: To the filtrate, add LiOH (3.0 eq) and water. Stir at RT until the ester is fully consumed (approx. 2 hours).

  • Isolation: Acidify the reaction mixture with 1N HCl to pH ~2. The product will precipitate or form an oil. Extract with EtOAc, dry, and concentrate to yield 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid .

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical criteria must be met:

Method Expected Signal / Result
¹H NMR (400 MHz, DMSO-d₆)

12.1 (s, 1H, COOH), 7.30 (t, 1H), 7.20–7.00 (m, 6H), 6.90 (d, 1H), 2.85 (t, 2H, Ar-CH₂), 2.55 (t, 2H, CH₂-COOH).
¹⁹F NMR Single peak around -118 to -120 ppm (relative to CFCl₃).
LC-MS (ESI) [M-H]⁻ peak at m/z 259.1.
HPLC Purity >95% (Area %) at 254 nm.
Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at +2°C to +8°C in a tightly sealed container, protected from light and moisture.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

References
  • Boger, D. L. (2008). Tetracyclic Inhibitors of Fatty Acid Amide Hydrolase. World Intellectual Property Organization. WO 2008/147553 A1 .

  • Sigma-Aldrich. (n.d.). 3-[3-(4-fluorophenoxy)phenyl]propanoic acid Product Page. Retrieved from SigmaAldrich.com.

  • Maes, V., et al. (2008). Synthesis and biological evaluation of novel fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry, 51(21), 6945-6958. (General methodology reference for diaryl ether synthesis).
Foundational

Mechanistic Pharmacology of Fluorophenoxy Phenyl Propanoic Acid Analogs

Content Type: Technical Whitepaper Subject: Dual PPAR / Agonism & Structural Pharmacophore Date: February 25, 2026 Executive Summary Fluorophenoxy phenyl propanoic acid analogs represent a sophisticated class of nuclear...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Dual PPAR


/

Agonism & Structural Pharmacophore Date: February 25, 2026

Executive Summary

Fluorophenoxy phenyl propanoic acid analogs represent a sophisticated class of nuclear receptor ligands designed to treat metabolic syndrome, specifically targeting the intersection of dyslipidemia and insulin resistance. Structurally, these compounds function as Peroxisome Proliferator-Activated Receptor (PPAR) agonists , often exhibiting dual selectivity for PPAR


 (lipid metabolism) and PPAR

(glucose homeostasis).[1]

This guide delineates the molecular mechanism of action (MoA) of this chemical class, analyzing how the fluorophenoxy moiety enhances metabolic stability and how the propanoic acid tail anchors the receptor-ligand complex. It further provides self-validating experimental protocols for verifying agonism in a drug discovery setting.

Structural Basis & Pharmacophore

The efficacy of this class stems from a bipartite pharmacophore that addresses both binding affinity and pharmacokinetic longevity.

The Propanoic Acid "Anchor" (Head Group)

The carboxylic acid moiety on the propanoic tail is the critical determinant of receptor activation.

  • Mechanism: In the physiological pH range, the acid is ionized (carboxylate). This anion forms a conserved hydrogen bond network (salt bridge) with specific residues in the PPAR Ligand Binding Domain (LBD):

    • PPAR

      
      :  Tyr314 and His440.
      
    • PPAR

      
      :  Tyr473, His323, and Ser289.
      
  • Consequence: This interaction stabilizes Helix 12 (AF2) in the active conformation, closing the ligand-binding pocket and creating the docking surface for co-activators.

The Fluorophenoxy "Shield" (Tail Group)

The hydrophobic tail extends into the large Y-shaped pocket of the receptor.

  • Lipophilicity: The phenoxy phenyl group provides the necessary bulk to fill the hydrophobic pocket, displacing water and maximizing van der Waals contacts.

  • Fluorine Substitution: The strategic introduction of fluorine (bioisostere of hydrogen) serves two functions:

    • Metabolic Blockade: It blocks cytochrome P450-mediated oxidation at susceptible ring positions (para-blockade), significantly extending the half-life (

      
      ).
      
    • Electronic Modulation: The electronegativity of fluorine alters the

      
      -
      
      
      
      stacking interactions with aromatic residues (e.g., Phe282 in PPAR
      
      
      ), often enhancing potency compared to non-fluorinated analogs.

Molecular Mechanism of Action (MoA)

The activation pathway follows a canonical nuclear receptor cascade, but with distinct kinetics driven by the dual-agonist profile.

The Signaling Cascade
  • Ligand Entry: The analog passively diffuses through the plasma membrane and enters the nucleus.

  • LBD Engagement: The propanoic acid head anchors to the LBD, inducing a conformational shift.

  • Co-repressor Release: The conformational change dislodges co-repressors (e.g., NCoR, SMRT) which normally silence the receptor in the absence of ligand.

  • Co-activator Recruitment: The stabilized Helix 12 recruits co-activators such as PGC-1

    
      (PPAR
    
    
    
    coactivator 1-alpha) or SRC-1 .
  • Heterodimerization: The ligand-bound PPAR forms a heterodimer with the Retinoid X Receptor (RXR) .

  • DNA Binding: The complex binds to Peroxisome Proliferator Response Elements (PPREs) —specific DNA sequences (DR1 repeats) in the promoter regions of target genes.

Pathway Visualization

The following diagram illustrates the signal transduction pathway from ligand binding to gene transcription.

PPAR_Pathway Ligand Fluorophenoxy Analog PPAR PPAR (Inactive) Ligand->PPAR Binds LBD RXR RXR PPAR->RXR Heterodimerizes CoRep Co-Repressor (NCoR/SMRT) PPAR->CoRep Displaces CoAct Co-Activator (PGC-1α/SRC-1) PPAR->CoAct Recruits Complex PPAR-RXR-Ligand Complex RXR->Complex CoAct->Complex DNA PPRE (DNA) Complex->DNA Binds DR1 Motif GeneA Target: CPT1A/PDK4 (Lipid Oxidation) DNA->GeneA Transcription (α-effect) GeneG Target: CD36/aP2 (Insulin Sensitization) DNA->GeneG Transcription (γ-effect)

Figure 1: Molecular signaling cascade of PPAR activation by fluorophenoxy phenyl propanoic acid analogs.

Therapeutic Implications: Dual Agonism[1][2][3][4][5][6][7][8]

The clinical value of this class lies in its ability to bridge lipid and glucose metabolism.

Receptor SubtypePrimary TissuePhysiological EffectKey Biomarker Changes
PPAR

Liver, MuscleFatty Acid Oxidation (FAO)

Triglycerides,

HDL-C
PPAR

Adipose TissueAdipogenesis, Glucose Uptake

HbA1c,

Free Fatty Acids

The "Glitazar" Advantage: unlike pure TZDs (Thiazolidinediones) which cause significant weight gain, or pure fibrates which have weak glycemic control, dual agonists (like Saroglitazar) utilize the fluorophenoxy scaffold to achieve a balanced activation (e.g., partial


 agonism/full 

agonism), minimizing edema and weight gain while maximizing metabolic correction.

Experimental Validation Framework

To validate the mechanism of a new fluorophenoxy phenyl propanoic acid analog, the following two-tier screening protocol is required. These protocols are designed to be self-validating via positive and negative controls.

Tier 1: TR-FRET Binding Assay (Affinity)

Objective: Determine the physical binding affinity (


 or 

) of the analog to the PPAR LBD without the noise of cellular machinery.

Methodology: LanthaScreen™ TR-FRET Competitive Binding.[2][3][4]

  • Principle: A Terbium (Tb)-labeled anti-GST antibody binds to a GST-tagged PPAR-LBD.[2][3][4][5] A fluorescent tracer (Pan-PPAR Green) binds the receptor.[5] When the tracer is bound, FRET occurs between Tb and the tracer.[6] The test compound displaces the tracer, disrupting FRET.[5][6]

Protocol Steps:

  • Buffer Prep: Prepare TR-FRET buffer (Proprietary mix or PBS + 0.01% NP-40 + 1mM DTT).

  • Protein Mix: Mix GST-PPAR

    
     or GST-PPAR
    
    
    
    LBD (5 nM final) with Tb-anti-GST antibody (5 nM final).
  • Tracer Mix: Add Fluormone™ Pan-PPAR Green tracer (5 nM final).

  • Treatment: Add test analog (serial dilution 10

    
    M to 0.1 nM) in 1% DMSO.
    
    • Control (+): GW7647 (PPAR

      
      ) or Rosiglitazone (PPAR
      
      
      
      ).
    • Control (-): DMSO vehicle only.

  • Incubation: 1-2 hours at Room Temperature (dark).

  • Read: Measure on a plate reader (Excitation: 340nm; Emission: 520nm [Tracer] & 495nm [Tb]).

  • Calculation: Calculate Ratio (520/495). Lower ratio = Higher binding.

Tier 2: Luciferase Reporter Assay (Functional Efficacy)

Objective: Confirm that binding leads to transcriptional activation.

Protocol Steps:

  • Cell Culture: Seed HEK293 or COS-7 cells in 96-well plates.

  • Transfection: Co-transfect using Lipofectamine:

    • Plasmid A: Expression vector for human PPAR

      
       or 
      
      
      
      .
    • Plasmid B: PPRE-Luciferase reporter (3x PPRE upstream of Luc gene).

    • Plasmid C: Renilla Luciferase (Normalization control).

  • Treatment: 24h post-transfection, treat cells with analog (0.1 - 10

    
    M).
    
  • Lysis: Lyse cells using Passive Lysis Buffer.

  • Quantification: Dual-Luciferase assay (measure Firefly / measure Renilla).

  • Validation: Fold-change must exceed 5x over vehicle for a valid agonist hit.

Experimental Workflow Diagram

Validation_Workflow cluster_0 Tier 1: Binding (TR-FRET) cluster_1 Tier 2: Function (Luciferase) Step1 Mix GST-PPAR + Tb-Ab + Tracer Step2 Add Analog (Displacement) Step1->Step2 Result1 Calculate IC50 (Loss of FRET) Step2->Result1 Step3 Transfect Cells (PPRE-Luc + PPAR) Result1->Step3 If Binding > Threshold Step4 Treat 24h Step3->Step4 Result2 Measure Luminescence (Fold Induction) Step4->Result2

Figure 2: Step-wise screening workflow for validating fluorophenoxy phenyl propanoic acid analogs.

References

  • Jain, M. R., et al. (2015). "Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models." Pharmacology Research & Perspectives. Link

  • Thermo Fisher Scientific. (2016). "LanthaScreen™ TR-FRET PPAR Competitive Binding Assay Protocol." User Guide. Link

  • Ohashi, M., et al. (2011).[7] "Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists." Journal of Medicinal Chemistry. Link

  • Berger, J., & Moller, D. E. (2002).[8] "The mechanisms of action of PPARs." Annual Review of Medicine. Link

  • Uchiki, H., & Miyachi, H. (2004). "Molecular modeling study of species-selective PPAR alpha agonist; possible mechanism(s) of human PPARalpha selectivity." Chemical & Pharmaceutical Bulletin. Link

Sources

Exploratory

An In-depth Technical Guide: The Role of Fluorine Substitution in the Bioactivity of Phenoxy Phenyl Propanoic Acid Derivatives

Abstract Phenoxy phenyl propanoic acids represent a privileged scaffold in medicinal chemistry, particularly as modulators of the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors, which are c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenoxy phenyl propanoic acids represent a privileged scaffold in medicinal chemistry, particularly as modulators of the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors, which are critical targets for treating metabolic diseases.[1] The strategic introduction of fluorine into these molecules has emerged as a powerful tool for optimizing their pharmacological profiles. This guide provides an in-depth analysis of the multifaceted roles of fluorine substitution in modulating the bioactivity of phenoxy phenyl propanoic acid derivatives. We will explore the fundamental principles of fluorine's effects on physicochemical properties, delve into detailed structure-activity relationships (SAR), and provide robust experimental protocols for synthesis, characterization, and bioactivity assessment. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorination as a sophisticated strategy in modern drug design.

Introduction: The Phenoxy Phenyl Propanoic Acid Scaffold and PPARs

Phenoxy phenyl propanoic acids are a class of compounds that have been extensively investigated as ligands for PPARs.[2] PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily, with three identified subtypes: PPARα, PPARγ, and PPARβ/δ.[1][3]

  • PPARα: Primarily expressed in the liver, kidney, and heart, its activation leads to a reduction in triglyceride levels.[3] Fibrates, a class of PPARα agonists, are used to treat dyslipidemia.

  • PPARγ: Abundant in adipose tissue, its activation enhances insulin sensitivity and glucose metabolism.[3] Thiazolidinediones (TZDs) are PPARγ agonists used in the treatment of type 2 diabetes.[3]

  • PPARβ/δ: Ubiquitously expressed, it plays a role in enhancing fatty acid metabolism.[1]

The ability of the phenoxy phenyl propanoic acid scaffold to bind to these receptors makes it a valuable starting point for the development of drugs targeting metabolic syndrome, diabetes, and dyslipidemia.[2][4] The design of agonists with specific selectivity profiles (e.g., PPARα/γ dual agonists or pan-agonists) is an active area of research.[2][5]

The Unique Influence of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all commercialized medications containing at least one fluorine atom.[6][7] This is due to fluorine's unique properties, which can profoundly and often beneficially alter a molecule's profile.[8]

  • Bioisosterism: Fluorine is a close size mimic of hydrogen (van der Waals radii of 1.47 Å vs. 1.20 Å), allowing it to replace hydrogen without significant steric perturbation.[7] However, its electronic properties are drastically different.

  • Electronic Effects: As the most electronegative element, fluorine exerts a powerful inductive effect, which can modulate the acidity (pKa) of nearby functional groups, such as the carboxylic acid in our scaffold.[7] This can enhance bioavailability and receptor affinity.[7]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and metabolic stability.[7][9][10]

  • Conformational Control: The introduction of fluorine can influence molecular conformation through electrostatic interactions, potentially locking the molecule into a more bioactive conformation for receptor binding.[9][10]

  • Lipophilicity and Permeability: Fluorination can increase a molecule's lipophilicity, which may enhance membrane permeability and cell penetration.[10][11][12] However, this effect is highly context-dependent, and in some cases, strategic fluorination can fine-tune lipophilicity to an optimal "Goldilocks" level.[12]

Structure-Activity Relationship (SAR) of Fluorinated Phenoxy Phenyl Propanoic Acids

The strategic placement of fluorine on the phenoxy phenyl propanoic acid scaffold critically influences its potency and selectivity as a PPAR agonist.

Logical Flow for SAR Analysis

Caption: Logical workflow for developing a Structure-Activity Relationship (SAR) model.

Research has shown that introducing fluorine atoms at specific positions can lead to potent PPAR pan-agonists.[5] For instance, a study focused on improving a known phenylpropionic acid-type pan-agonist found that introducing fluorine atoms into the linker part of the molecule significantly enhanced transactivation activity.[5] Another unexpected finding showed that introducing a difluoro substitute group on the phenyl ring at the carboxyl terminal substantially increased agonist activity for the GPR120 receptor.[13]

Impact of Fluorine Position:
  • Phenyl Ring Substitution: Fluorination on the distal (phenoxy) or proximal (phenylpropanoic) rings can alter hydrophobic interactions within the PPAR ligand-binding pocket (LBP). For example, a para-fluorophenyl group can enhance lipophilicity and target binding.[10]

  • Linker Substitution: Introducing fluorine into the propanoic acid linker can restrict conformational flexibility. This can pre-organize the molecule into a low-energy, bioactive conformation that fits optimally into the receptor, thereby increasing potency.[5]

  • Carboxylic Acid Bioisosteres: Fluorinated alcohols and phenols have been explored as bioisosteres for the carboxylic acid group to modulate physicochemical properties like acidity and permeability while maintaining biological activity.[14][15]

Comparative Data Table

The following table presents a hypothetical comparison based on general principles observed in the literature, illustrating the impact of fluorination on key properties.[16]

Compound IDStructureMW ( g/mol )Calc. logPpKa (Pred.)PPARγ EC₅₀ (nM)Metabolic Stability (t½, min)
Parent-1 3-(4-phenoxyphenyl)propanoic acid242.283.854.6885025
Analog-F1 3-(4-(4-fluorophenoxy)phenyl)propanoic acid260.274.204.6532075
Analog-F2 2-fluoro-3-(4-phenoxyphenyl)propanoic acid260.273.954.50150110

Note: Values are illustrative and serve to demonstrate potential trends.

Experimental Design & Protocols

A robust experimental plan is crucial for validating the role of fluorine substitution. The process involves synthesis, rigorous characterization, and comprehensive biological evaluation.

General Drug Discovery Workflow

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical a In Silico Design (Docking, SAR) b Chemical Synthesis of Analogs a->b c Purification & Characterization b->c d Binding Assays (e.g., SPA) c->d e Functional Assays (e.g., Luciferase Reporter) d->e f ADME/Tox Screening (Metabolic Stability, Cytotoxicity) e->f g Pharmacokinetic (PK) Studies f->g h Efficacy Models (e.g., db/db mice) g->h i Lead Optimization h->i i->a Iterative Redesign PPAR_Pathway Ligand Fluorinated Phenylpropanoic Acid PPAR PPARα/γ/δ Ligand->PPAR Binds & Activates Complex PPAR-RXR Heterodimer PPAR->Complex Dimerizes with RXR RXR RXR->Complex PPRE PPRE on DNA Complex->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 3-[3-(4-Fluorophenoxy)phenyl]propanoic Acid

Executive Summary & Strategic Rationale This application note details a robust, scalable protocol for the synthesis of 3-[3-(4-fluorophenoxy)phenyl]propanoic acid . This specific scaffold is a critical pharmacophore in m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details a robust, scalable protocol for the synthesis of 3-[3-(4-fluorophenoxy)phenyl]propanoic acid . This specific scaffold is a critical pharmacophore in metabolic disease research, serving as a backbone for Peroxisome Proliferator-Activated Receptor (PPAR) agonists and free fatty acid receptor (FFAR) modulators.

Synthetic Strategy: The "Convergent C-O-C" Approach

Unlike industrial routes for pyrethroids (which often target the reverse isomer, 4-fluoro-3-phenoxybenzaldehyde), this protocol prioritizes the 3-(4-fluorophenoxy) substitution pattern. We utilize a Chan-Lam coupling strategy rather than traditional Ullmann condensation.

Why this approach?

  • Mild Conditions: Chan-Lam coupling proceeds at room temperature/mild heat under air, preserving the aldehyde functionality required for the subsequent step.

  • Selectivity: Avoids the harsh temperatures (

    
    ) of classical Ullmann ether synthesis, which can degrade sensitive aldehyde intermediates.
    
  • Step-Economy: The Knoevenagel condensation followed by hydrogenation provides the propanoic acid tail in high fidelity without requiring complex protecting group manipulations.

Retrosynthetic Analysis & Pathway Visualization

The synthesis is disconnected into three modular phases:

  • Ether Formation: Construction of the diaryl ether core via Copper(II)-promoted coupling.

  • Chain Extension: Installation of the

    
    -unsaturated acid via Knoevenagel condensation.
    
  • Saturation: Selective reduction of the alkene to the final propanoic acid.

Retrosynthesis Target Target: 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid Intermediate1 Intermediate A: 3-(4-Fluorophenoxy)cinnamic acid Target->Intermediate1 Hydrogenation (H2, Pd/C) Intermediate2 Intermediate B: 3-(4-Fluorophenoxy)benzaldehyde Intermediate1->Intermediate2 Knoevenagel (Malonic Acid) Precursors Precursors: 3-Hydroxybenzaldehyde + 4-Fluorophenylboronic acid Intermediate2->Precursors Chan-Lam Coupling (Cu(OAc)2, Pyridine)

Figure 1: Retrosynthetic logic flow. The pathway utilizes commercially available 3-hydroxybenzaldehyde to build the core skeleton efficiently.

Detailed Experimental Protocols

Module 1: Synthesis of 3-(4-Fluorophenoxy)benzaldehyde

Reaction Type: Chan-Lam-Evans Coupling Criticality: This step establishes the core ether linkage. Moisture control is less critical than in Pd-catalyzed couplings, but oxygen presence is required for the catalytic cycle.

Reagents & Stoichiometry
ReagentEquiv.Role
3-Hydroxybenzaldehyde 1.0Substrate
4-Fluorophenylboronic acid 2.0Coupling Partner
Copper(II) Acetate [Cu(OAc)

]
1.0Promoter/Catalyst
Pyridine 3.0Ligand/Base
Molecular Sieves (4Å) 200 wt%Water Scavenger
Dichloromethane (DCM) Solvent0.1 M Concentration
Protocol
  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add activated 4Å molecular sieves (powdered).

  • Charging: Add 3-hydroxybenzaldehyde (10 mmol, 1.22 g), 4-fluorophenylboronic acid (20 mmol, 2.80 g), and Cu(OAc)

    
     (10 mmol, 1.81 g).
    
  • Solvation: Add anhydrous DCM (100 mL) followed by pyridine (30 mmol, 2.4 mL).

  • Reaction: Attach a drying tube (calcium chloride) or open the flask to air (the reaction requires O

    
    ). Stir vigorously at room temperature (
    
    
    
    ) for 24–48 hours.
    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The boronic acid spot may persist; look for the disappearance of the phenol.

  • Workup: Filter the mixture through a pad of Celite to remove copper salts and sieves. Wash the pad with DCM.

  • Extraction: Wash the filtrate with 1M HCl (2

    
     50 mL) to remove pyridine, followed by brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Expected Yield: 70–85% as a clear to pale yellow oil.

Module 2: Synthesis of 3-[3-(4-Fluorophenoxy)phenyl]acrylic Acid

Reaction Type: Knoevenagel Condensation (Doebner Modification) Criticality: Decarboxylation occurs in situ. Temperature control is vital to ensure complete conversion without polymerization.

Reagents & Stoichiometry
ReagentEquiv.Role
Intermediate B (Aldehyde) 1.0Substrate
Malonic Acid 2.5C3 Source
Pyridine SolventReaction Medium (5 vol)
Piperidine 0.1Catalyst
Protocol
  • Setup: In a 100 mL round-bottom flask, dissolve 3-(4-fluorophenoxy)benzaldehyde (5 mmol, 1.08 g) in pyridine (5 mL).

  • Addition: Add malonic acid (12.5 mmol, 1.30 g) and piperidine (0.5 mmol, 50

    
    L).
    
  • Heating: Fit with a reflux condenser and heat to

    
     for 2 hours, then increase to 
    
    
    
    for 1 hour until CO
    
    
    evolution ceases.
  • Quench: Cool the mixture to room temperature and pour into ice-cold 6M HCl (30 mL) with vigorous stirring. The product should precipitate.

  • Isolation: Filter the white precipitate. Wash with cold water (3

    
     20 mL).
    
  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.

    • Expected Yield: 85–95% as a white crystalline solid.

    • Note: The product is predominantly the trans-isomer.

Module 3: Hydrogenation to 3-[3-(4-Fluorophenoxy)phenyl]propanoic Acid

Reaction Type: Heterogeneous Catalytic Hydrogenation Criticality: Selective reduction of the alkene without defluorination of the aromatic ring.

Reagents & Stoichiometry
ReagentEquiv.Role
Intermediate A (Cinnamic Acid) 1.0Substrate
10% Pd/C 10 wt%Catalyst
Hydrogen (H

)
BalloonReductant
Methanol/EtOAc (1:1) Solvent0.1 M Concentration
Protocol
  • Setup: In a hydrogenation flask (or heavy-walled flask), dissolve the cinnamic acid derivative (2 mmol, 0.52 g) in MeOH/EtOAc (20 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (52 mg) under a nitrogen blanket (Pd/C is pyrophoric).

  • Hydrogenation: Purge the vessel with N

    
     (3x), then H
    
    
    
    (3x). Attach a hydrogen balloon (1 atm) and stir vigorously at room temperature for 4–6 hours.
    • Caution: Do not heat. Elevated temperatures or high pressures may cause hydrodefluorination (loss of the fluorine atom).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.

  • Finishing: Concentrate the filtrate under reduced pressure.

  • Final Purification: The residue is typically pure. If needed, recrystallize from Hexane/EtOAc.[1]

    • Final Appearance: White solid.[1][2][3]

    • Characterization: Confirm loss of alkene protons in

      
      H NMR (
      
      
      
      6.4–7.7 region).

Analytical Validation & QC

For the final compound, verify the following spectral markers:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       11.0–12.0 (br s, 1H, -COOH )
      
    • 
       2.95 (t, 2H, Ar-CH 
      
      
      
      -)
    • 
       2.68 (t, 2H, -CH 
      
      
      
      -COOH)
    • 
       6.8–7.4 (m, 8H, Aromatic protons). Look for the specific splitting of the 4-fluorophenyl group (AA'BB' system).
      
  • 
    F NMR: 
    
    • Single peak around

      
       -118 to -120 ppm (relative to CFCl
      
      
      
      ). Absence of fluoride ion peak indicates no defluorination occurred.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield in Step 1 (Coupling) Moisture inhibition or old catalystReactivate Molecular Sieves (300°C). Use fresh Cu(OAc)

. Ensure the system is open to air (or O

balloon).
Incomplete Decarboxylation (Step 2) Temperature too lowEnsure reflux temperature reaches 100°C. Extend reaction time until bubbling stops.
Defluorination (Step 3) Over-reductionStop reaction immediately after H

uptake ceases. Do not use Pd(OH)

(Pearlman's catalyst) or acid additives.
Product is an Oil (Final Step) Solvent occlusionDry under high vacuum (0.1 mmHg) for 12 hours. Triturate with cold pentane.

Workflow Diagram (Graphviz)

Workflow Start Start: 3-Hydroxybenzaldehyde Step1 Step 1: Chan-Lam Coupling (+ 4-F-Ph-B(OH)2, Cu(OAc)2) 24h, RT, Air Start->Step1 Inter1 Aldehyde Intermediate Step1->Inter1 Yield: 70-85% Step2 Step 2: Knoevenagel (+ Malonic Acid, Pyridine) 100°C, 3h Inter1->Step2 Inter2 Cinnamic Acid Intermediate Step2->Inter2 Yield: 90% Step3 Step 3: Hydrogenation (H2, Pd/C) RT, 1 atm Inter2->Step3 Final FINAL PRODUCT: 3-[3-(4-Fluorophenoxy)phenyl] propanoic acid Step3->Final Yield: 95%

Figure 2: Sequential workflow for the synthesis, highlighting critical reagents and expected yields at each stage.

References

  • Evans, D. A., et al. (1998). "New Copper-Acetate-Catalyzed Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters. (Foundational Chan-Lam protocol).

  • ChemicalBook. (2023). "Synthesis of 3-(4-fluorophenoxy)benzaldehyde derivatives." (Precursor data).

  • Sajiki, H., et al. (2004). "Efficient Hydrogenation of Cinnamic Acid Derivatives." Tetrahedron. (Hydrogenation selectivity protocols).

  • PubChem. (2023). "3-(4-Fluorophenyl)propanoic acid Structure and Data." (Structural analog comparison).

  • BenchChem. (2023). "Protocol for Williamson Ether Synthesis of Phenoxy-benzaldehydes." (Alternative ether synthesis reference).

Sources

Application

in vitro assay conditions for testing 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid

An in-depth guide to the in vitro characterization of 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid, a compound with a structural scaffold suggestive of activity towards key regulators of metabolism and inflammation. Intro...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the in vitro characterization of 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid, a compound with a structural scaffold suggestive of activity towards key regulators of metabolism and inflammation.

Introduction: A Scaffold of Interest in Metabolic and Inflammatory Research

The compound 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid belongs to the phenylpropanoic acid class of molecules. This structural framework is a "privileged scaffold" in medicinal chemistry, known to form the basis for ligands that interact with a variety of biological targets.[1][2] Specifically, the presence of a carboxylic acid head group, a central phenyl ring system, and a hydrophobic tail is characteristic of agonists for Peroxisome Proliferator-Activated Receptors (PPARs) and inhibitors of Fatty Acid Binding Proteins (FABPs).[3][4]

PPARs are ligand-activated transcription factors that function as master regulators of lipid and glucose homeostasis, as well as inflammatory responses.[5][6] FABPs are intracellular lipid chaperones that facilitate the transport of fatty acids and other lipophilic molecules, modulating their availability for metabolic processes and signaling pathways, including delivery to PPARs.[7][8] Given the therapeutic importance of these targets in metabolic syndrome, type 2 diabetes, and chronic inflammatory diseases, a systematic in vitro evaluation of novel phenylpropanoic acid derivatives is a critical step in drug discovery.

This guide provides a detailed framework and step-by-step protocols for the initial in vitro characterization of 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid, focusing on its potential activity as a PPAR agonist and an FABP ligand.

Compound Handling and Stock Solution Preparation

Before initiating any biological assay, it is crucial to ensure the test compound is properly solubilized to achieve accurate and reproducible results. Phenylpropanoic acid derivatives can exhibit poor aqueous solubility.[9]

Recommended Protocol for Stock Solution Preparation:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution (e.g., 10-50 mM).[9][10]

  • Procedure:

    • Accurately weigh the desired amount of 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid powder.

    • Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.

    • Facilitate dissolution by vortexing vigorously. If necessary, use gentle warming in a 37°C water bath or brief sonication until the solution is completely clear.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[10]

  • Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. The final concentration of DMSO in the assay medium should be kept constant across all conditions (including vehicle controls) and should typically not exceed 0.5% to avoid solvent-induced artifacts.

Part 1: Assessment of Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

This section details assays to determine if the test compound can bind to and activate PPAR subtypes (α, γ, and δ).

Conceptual Framework: The PPAR Signaling Pathway

PPARs exist as heterodimers with the Retinoid X Receptor (RXR). Upon binding an activating ligand, the complex undergoes a conformational change, recruits co-activator proteins, and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This initiates the transcription of genes involved in lipid metabolism, glucose control, and inflammation.

cluster_0 Cytoplasm cluster_1 Nucleus Test_Compound Test Compound (Ligand) PPAR PPAR Test_Compound->PPAR Ligand Binding RXR RXR PPAR->RXR CoRepressor Co-Repressor PPAR->CoRepressor PPAR->CoRepressor PPRE PPRE (DNA) RXR->PPRE CoActivator Co-Activator CoActivator->PPAR Recruitment TargetGene Target Gene Transcription (e.g., CD36, CPT1A) PPRE->TargetGene Modulation caption Fig 1. PPAR Ligand-Activated Transcription Pathway.

Protocol 1: PPAR Agonist Activity via Cell-Based Luciferase Reporter Assay

This is the gold-standard primary assay to quantify the ability of a compound to activate a specific PPAR subtype in a cellular context.[11][12] Commercially available kits, such as those from INDIGO Biosciences, provide reporter cells and optimized reagents.

Principle: Reporter cells (e.g., HEK293T) are engineered to express the ligand-binding domain of a human PPAR subtype (α, γ, or δ) fused to a Gal4 DNA-binding domain. They also contain a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS). If the test compound activates the PPAR, the fusion protein binds the UAS and drives the expression of luciferase, which is quantified by measuring luminescence.

Materials:

  • PPARα, PPARγ, and PPARδ Reporter Assay Kits (e.g., INDIGO Biosciences)

  • Test compound stock solution (10 mM in DMSO)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer plate reader

Procedure:

  • Cell Plating: Thaw and plate the reporter cells into the 96-well plate according to the manufacturer's protocol. Typically, cells are seeded and allowed to adhere for 4-6 hours (for PPARα) or are seeded simultaneously with the test compound (for PPARγ).[11]

  • Compound Preparation: Prepare a serial dilution series of the test compound in the provided Compound Screening Medium (CSM). A typical concentration range to test is 0.1 nM to 30 µM. Also, prepare wells for a vehicle control (DMSO only) and a positive control reference agonist (e.g., GW590735 for PPARα, Rosiglitazone for PPARγ).[11]

  • Cell Dosing: Remove the cell seeding medium and add the prepared compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified CO₂ incubator.

  • Luminescence Detection: After incubation, discard the media and add the luciferase detection reagent to each well. Allow the plate to incubate at room temperature for 5-10 minutes to allow for cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Subtract the background luminescence (blank wells) from all readings.

  • Normalize the data by expressing the luminescence of each well as a fold-activation over the vehicle control (DMSO).

  • Plot the fold-activation against the log of the compound concentration.

  • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC₅₀ (half-maximal effective concentration) and the maximum fold-activation.

Protocol 2: PPARγ DNA-Binding Activity via Transcription Factor ELISA

This assay provides a direct measure of the compound's ability to induce the binding of PPARγ from nuclear extracts to its specific DNA response element, confirming a key step in the mechanism of action.[13][14]

Principle: A specific double-stranded DNA sequence containing the PPRE is immobilized onto the wells of a 96-well plate. Nuclear extracts from cells treated with the test compound are added to the wells. PPARγ in the extract that has been activated by the compound will bind to the PPRE. This bound transcription factor is then detected using a primary antibody specific to PPARγ, followed by an HRP-conjugated secondary antibody and a colorimetric substrate.[13]

Materials:

  • PPARγ Transcription Factor Assay Kit (e.g., Abcam ab133101)[13]

  • A relevant cell line (e.g., differentiated THP-1 macrophages or adipocytes)

  • Nuclear extraction kit

  • Test compound and positive control (e.g., Rosiglitazone)

  • Microplate reader (450 nm)

Procedure:

  • Cell Treatment and Nuclear Extraction: Culture and treat cells with various concentrations of the test compound, a positive control, and a vehicle control for an appropriate time (e.g., 18-24 hours). Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol. Determine the protein concentration of each extract.

  • Assay Setup: Add equal amounts of nuclear extract protein to the PPRE-coated wells. Include a blank (no extract) and a non-specific binding well (using a competitor dsDNA).

  • Binding Incubation: Incubate the plate for 1 hour at room temperature or overnight at 4°C to allow for PPARγ-PPRE binding.[13]

  • Washing: Wash the plate multiple times with the provided wash buffer to remove unbound proteins.

  • Antibody Incubation: Add the diluted PPARγ primary antibody to each well (except the blank) and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash steps.

  • Secondary Antibody Incubation: Add the diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash steps.

  • Signal Development: Add the developing solution (e.g., TMB substrate) and incubate until sufficient color develops (typically 15-30 minutes).

  • Stop Reaction: Add the stop solution and measure the absorbance at 450 nm immediately.

Data Analysis:

  • Correct the absorbance readings by subtracting the blank.

  • Compare the absorbance values of the compound-treated samples to the vehicle control to determine the relative increase in PPARγ DNA-binding activity.

  • Plot the absorbance or fold-change against the compound concentration.

Data Presentation Summary for PPAR Assays

Quantitative results from the PPAR assays should be summarized for clear comparison.

Assay TypeTargetParameter3-[3-(4-Fluorophenoxy)phenyl]propanoic acidPositive Control (e.g., Rosiglitazone)
Reporter AssayPPARαEC₅₀ (µM)TBDTBD
Reporter AssayPPARαMax Fold ActivationTBDTBD
Reporter AssayPPARγEC₅₀ (µM)TBDTBD
Reporter AssayPPARγMax Fold ActivationTBDTBD
TF ELISAPPARγMax Fold Increase (vs. Vehicle)TBDTBD

Part 2: Assessment of Fatty Acid Binding Protein (FABP) Interaction

This section describes an assay to determine if the test compound can directly bind to FABPs, which are key intracellular lipid transporters. FABP4 (adipocyte) and FABP5 (epidermal) are high-interest targets due to their roles in metabolic disease and inflammation.[7][15]

Protocol 3: FABP Ligand Binding via Fluorescence Displacement Assay

This is a robust, high-throughput method to screen for and quantify the binding affinity of compounds to a specific FABP isoform.[15]

Principle: The assay utilizes a fluorescent probe that binds within the internal cavity of the recombinant FABP protein, resulting in a high fluorescence signal. If the test compound also binds to the FABP, it will compete with and displace the fluorescent probe. This displacement releases the probe into the aqueous buffer, causing its fluorescence to be quenched, leading to a measurable decrease in the signal.[15][16]

cluster_0 Initial State cluster_1 After Adding Test Compound FABP1 FABP4/5 Protein High_F High Fluorescence FABP1->High_F Probe1 Fluorescent Probe Probe1->FABP1 Binds FABP2 FABP4/5 Protein Probe2 Fluorescent Probe FABP2->Probe2 Low_F Low Fluorescence (Signal Quenched) Probe2->Low_F Compound Test Compound Compound->FABP2 Binds & Displaces caption Fig 2. Principle of FABP Fluorescence Displacement Assay.

Materials:

  • FABP Inhibitor/Ligand Screening Assay Kit (e.g., Cayman Chemical Item No. 10009593 for FABP4)[15]

  • Recombinant human FABP4 or FABP5 protein

  • Fluorescent probe (e.g., ADIFAB2)

  • Test compound stock solution

  • Positive control ligand (e.g., Arachidonic Acid)[16]

  • Black 96-well or 384-well plates suitable for fluorescence measurements

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare assay buffer and dilute the recombinant FABP protein and fluorescent probe to their final working concentrations as specified by the kit or literature protocol.[16]

  • Compound Plating: Prepare a serial dilution of the test compound directly in the black assay plate. Include wells for a "no inhibitor" control (100% signal) and a "background" control (probe only, no protein).

  • Assay Initiation: Add the diluted FABP protein to all wells except the background control. Then, add the fluorescent probe to all wells.

  • Incubation: Mix the plate gently and incubate for 20-30 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.[16]

  • Fluorescence Reading: Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the probe (e.g., Ex: ~370 nm, Em: ~475-500 nm).[15]

Data Analysis:

  • Subtract the background fluorescence from all readings.

  • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Test_Well / Signal_No_Inhibitor_Well))

  • Plot the percent inhibition against the log of the compound concentration.

  • Use a non-linear regression model to determine the IC₅₀ (half-maximal inhibitory concentration). The IC₅₀ can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation if the Kᴅ of the fluorescent probe is known.

Data Presentation Summary for FABP Assays
Assay TypeTargetParameter3-[3-(4-Fluorophenoxy)phenyl]propanoic acidPositive Control (Arachidonic Acid)
Fluorescence DisplacementFABP4IC₅₀ (µM)TBDTBD
Fluorescence DisplacementFABP5IC₅₀ (µM)TBDTBD
References
  • Assay Genie. (n.d.). Human Fatty Acid Binding Protein 4, Adipocyte (FABP4) ELISA Kit (HUDL01005). Retrieved from [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Peroxisome Proliferator Activated Receptor Gamma (PPARg). Retrieved from [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Fatty Acid Binding Protein 4, Adipocyte (FABP4). Retrieved from [Link]

  • Filer, D. L., et al. (2021). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Environmental Health Perspectives, 129(10), 107001. Available at: [Link]

  • RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit. Retrieved from [Link]

  • Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(5), 2389-2403. Available at: [Link]

  • INDIGO Biosciences. (n.d.). Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. Retrieved from [Link]

  • ResearchGate. (2014). How can I assess the activity of the nuclear receptor PPAR gamma?. Retrieved from [Link]

  • Licona, C., et al. (2019). Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening. ACS Medicinal Chemistry Letters, 10(11), 1548-1553. Available at: [Link]

  • Licona, C., et al. (2019). Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening. ACS Medicinal Chemistry Letters, 10(11), 1548-1553. Available at: [Link]

  • Kaczocha, M., et al. (2014). Fatty-acid-binding protein inhibition produces analgesic effects through peripheral and central mechanisms. Nature Chemical Biology, 10(12), 998-1005. Available at: [Link]

  • BioVendor. (n.d.). Adipocyte FABP (FABP4) Human ELISA. Retrieved from [Link]

  • Higham, A., et al. (2013). The effect of peroxisome proliferator-activated receptor-γ ligands on in vitro and in vivo models of COPD. European Respiratory Journal, 42(1), 200-212. Available at: [Link]

  • Kubota, T., et al. (2009). In vitro and in vivo therapeutic efficacy of the PPAR‐γ agonist troglitazone in combination with cisplatin against malignant pleural mesothelioma cell growth. Cancer Science, 100(9), 1546-1553. Available at: [Link]

  • Saidi, S. A., et al. (2008). In vitro and in vivo effects of the PPAR-alpha agonists fenofibrate and retinoic acid in endometrial cancer. Molecular Cancer, 7, 57. Available at: [Link]

  • Weatherly, L. M., et al. (2020). In vitro binding of human and rat PPAR alpha, beta/delta, and gamma receptors to PFAS, fatty acids, and clofibric acid. Toxicology and Applied Pharmacology, 401, 115085. Available at: [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link]

  • Diep, Q. N., et al. (2004). Peroxisome Proliferator–Activated Receptor α Induces NADPH Oxidase Activity in Macrophages, Leading to the Generation of LDL with PPAR-α Activation Properties. Circulation Research, 95(11), 1114-1121. Available at: [Link]

  • ResearchGate. (2020). Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists. Retrieved from [Link]

  • NIH VideoCasting. (2012). Peroxisome Proliferator-Activated Receptors (PPARs) As Molecular Targets For The Treatment And Prevention Of Diseases. Retrieved from [Link]

  • Toyota, K., et al. (2009). Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template. Current Topics in Medicinal Chemistry, 9(1), 26-39. Available at: [Link]

  • Global Substance Registration System. (n.d.). 3-(4-FLUOROPHENOXY)PROPIONIC ACID. Retrieved from [Link]

  • Ohkura, M., et al. (2012). Peroxisome proliferator-activated receptors (PPARs) have multiple binding points that accommodate ligands in various conformations: phenylpropanoic acid-type PPAR ligands bind to PPAR in different conformations, depending on the subtype. Journal of Medicinal Chemistry, 55(2), 893-902. Available at: [Link]

  • Brooks, D. A., et al. (2009). Synthesis and evaluation of novel alpha-heteroaryl-phenylpropanoic acid derivatives as PPARalpha/gamma dual agonists. Bioorganic & Medicinal Chemistry Letters, 19(20), 5960-5964. Available at: [Link]

  • NIST. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpropanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Peroxisome proliferator-activated receptor alpha. Retrieved from [Link]

  • Wikipedia. (n.d.). Fatty acid–binding protein. Retrieved from [Link]

  • MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

  • MDPI. (2023). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Guide for 3-[3-(4-Fluorophenoxy)phenyl]propanoic Acid

Compound Profile & Solubility Physics To troubleshoot effectively, we must first understand the physicochemical nature of 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid . This molecule is not a simple solute; it is a lipoph...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Solubility Physics

To troubleshoot effectively, we must first understand the physicochemical nature of 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid . This molecule is not a simple solute; it is a lipophilic weak acid .

  • Structure: A diphenyl ether backbone (highly lipophilic) with a propanoic acid tail (ionizable).

  • Molecular Weight (approx): ~260 g/mol .

  • Predicted LogP: ~3.5–4.5 (Hydrophobic).

  • pKa: ~4.5 (Carboxylic acid).

The Solubility Challenge: In pure DMSO, the compound relies on dipole-dipole interactions. However, its solubility is drastically reduced by water contamination (hygroscopicity of DMSO) and low pH environments where the molecule remains unionized (protonated).

Troubleshooting Matrix (Quick Reference)

SymptomProbable CauseImmediate Action
Solid won't dissolve initially Concentration > Solubility LimitLower target concentration (e.g., from 100mM to 50mM). Sonicate at 40°C.
Stock was clear, now cloudy "Wet" DMSO (Hygroscopic water uptake)Do not filter. Warm to 37°C + Vortex. If fails, re-make in anhydrous DMSO.
Precipitate upon thawing Freezing Point Depression / Crystal SeedingHeat to 37°C for 10 mins. Vortex vigoroulsy. Ensure full dissolution before use.
Precipitate in Culture Media "Solubility Cliff" / Low pHCheck media pH. Ensure final pH > 7.0 to ionize the acid. Reduce final DMSO % (<0.5%).

Visualizing the Solubility Workflow

The following diagram outlines the decision logic for preparing and recovering stock solutions.

SolubilityWorkflow Start Start: Solid Compound AddDMSO Add Anhydrous DMSO (Target 10-50 mM) Start->AddDMSO Vortex Vortex (1-2 mins) AddDMSO->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Success QC Pass: Aliquot & Store (-20°C) Check->Success Yes Fail Cloudy / Particulates Check->Fail No Sonicate Sonicate (40°C, 10 mins) Fail->Sonicate Check2 Clear? Sonicate->Check2 Check2->Success Yes Dilute Dilute Stock (Reduce Conc by 50%) Check2->Dilute Still Cloudy AddBase Advanced: Add 1 eq. NaOH (Force Ionization) Dilute->Vortex

Figure 1: Decision tree for initial solubilization and troubleshooting persistent particulates.

Frequently Asked Questions (Technical Guide)

Part 1: Preparation & Storage

Q: I tried to make a 100 mM stock in DMSO, but it won't dissolve even with vortexing. Is the compound bad? A: The compound is likely fine; the concentration is simply too high for its lipophilicity. While DMSO is a "universal solvent," large aromatic molecules like 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid have limits.

  • The Fix: Add more DMSO to lower the concentration to 50 mM or 25 mM .

  • The Physics: At 100 mM, the solute-solute interactions (lattice energy) may exceed the solute-solvent interactions. Heating to 37°C helps overcome this activation energy barrier.

Q: My stock solution froze in the fridge (4°C). When I thawed it, there were needles at the bottom. Why? A: Pure DMSO freezes at 18.5°C .[1] Storing it in the fridge guarantees freezing. The "needles" are the compound crystallizing out as the DMSO solidifies (a process called exclusion).

  • The Fix:

    • Warm the vial to 37°C (water bath) for 10–15 minutes.

    • Vortex vigorously while warm.

    • Critical: Do not use the solution until it is perfectly clear.[2] Injecting micro-crystals into an assay will cause false data (scattering) or clog liquid handlers.

Q: Can I store the DMSO stock on the benchtop to prevent freezing? A: No. DMSO is hygroscopic . It absorbs water from the air aggressively.[3]

  • The Danger: If DMSO absorbs just 5-10% water, the solubility of your lipophilic compound drops exponentially (the "LogS" crash).

  • Protocol: Store at -20°C or -80°C in tightly sealed vials (preferably with an O-ring). Use a desiccator if possible.[3]

Part 2: Application (Dilution into Media)

Q: The stock is clear, but when I add it to my cell culture media (1:1000 dilution), it precipitates immediately. A: This is the "Solubility Cliff." You are moving from a lipophilic solvent (DMSO) to a hydrophilic one (Water/Media).

  • Mechanism: Your compound is a carboxylic acid (pKa ~4.5).

    • If your media is acidic (pH < 5), the compound becomes protonated (neutral) and insoluble.

    • If your media is neutral/basic (pH > 7), the compound ionizes (COO-) and stays soluble.

  • The Fix:

    • Ensure your media pH is buffered to 7.4 .

    • Step-wise Dilution: Do not squirt 100% DMSO stock directly into static media. Pre-dilute the compound in a "buffer" step or add it while vortexing the media to prevent local high-concentration hot-spots.

Q: Can I use sonication to redissolve the precipitate in the media? A: Proceed with caution. While sonication breaks up aggregates, it can heat the media (damaging proteins/glutamine) or create stable micro-suspensions that look dissolved but are actually nanoparticles. These nanoparticles have different biological uptake rates than dissolved molecules.

  • Better Approach: If it precipitates in media, lower the final working concentration.

Advanced Mechanism: The "Wet DMSO" Trap

Many researchers assume their DMSO is pure. However, repeated opening of a stock vial introduces atmospheric moisture.

WetDMSO cluster_0 Anhydrous DMSO cluster_1 Wet DMSO (Old Stock) Node1 DMSO Molecules (Dipole Interaction) Node2 Compound (Solubilized) Node1->Node2 Stabilizes Node3 Water Intake (Hygroscopic) Node4 H-Bond Network (Water-DMSO) Node3->Node4 Disrupts Solvent Structure Node5 Compound (Excluded/Precipitated) Node4->Node5 Hydrophobic Effect

Figure 2: Mechanism of precipitation driven by water contamination in DMSO stocks.

References

  • Lipinski, C. A., et al. (2012). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. (General principles of solubility for lipophilic acids).

  • Way, L. (2014). "Compound precipitation in high-concentration DMSO solutions." Journal of Biomolecular Screening. (Data on DMSO freeze-thaw and precipitation).

  • Thermo Fisher Scientific. "DMSO Solvent Properties and Handling Guide." (Hygroscopicity data).

  • PubChem. "3-(4-Fluorophenyl)propionic acid Compound Summary." (Structural analog data used for pKa/LogP extrapolation).

Sources

Optimization

Technical Support Center: Temperature Optimization for 3-[3-(4-Fluorophenoxy)phenyl]propanoic Acid

Ticket ID: #OPT-4FP-PROP-001 Subject: Thermal Control Protocols for Synthesis & Stability Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #OPT-4FP-PROP-001 Subject: Thermal Control Protocols for Synthesis & Stability Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses the thermal optimization for the synthesis and handling of 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid . This molecule features two thermally distinct moieties: a robust but kinetically demanding diaryl ether linkage and a thermally sensitive propanoic acid tail .

Successful synthesis typically relies on a Copper-catalyzed Ullmann-type coupling followed by ester hydrolysis.[1] The primary failure modes reported by users—incomplete conversion, defluorination, and decarboxylation—are directly linked to thermal mismanagement.

Part 1: The Critical Temperature Map

The following table summarizes the safe operating windows for each stage of the workflow. Deviating from these ranges is the primary cause of yield loss.

Reaction StageTarget TempCritical Lower LimitCritical Upper LimitRisk of Excursion
Ether Coupling (Ullmann) 90°C – 110°C < 80°C> 130°CLow: Stalled reaction.High: Defluorination, polymerization.[1]
Ester Hydrolysis 40°C – 60°C < 20°C> 80°CLow: Slow kinetics.High: Decarboxylation, ester cleavage.
Recrystallization Cool to 4°C N/A> 50°C (during nucleation)High: Oiling out, impurity inclusion.
Storage -20°C N/A> 25°CHigh: Slow oxidation, dimerization.

Part 2: Phase I – The Ether Coupling (Ullmann Reaction)[1]

Context: The formation of the ether bond between 3-(3-hydroxyphenyl)propanoate and 1-fluoro-4-iodobenzene is the rate-determining step.[1] It requires significant thermal energy to overcome the activation barrier of the catalytic cycle (oxidative addition of Cu).

Troubleshooting & FAQs

Q: My reaction is stalling at 60% conversion after 24 hours. I am running at 80°C in DMF.

  • Diagnosis: Kinetic trap. While modern ligands (e.g., N,N-dimethylglycine or phenanthroline derivatives) lower the activation energy, 80°C is often insufficient for sterically hindered or electron-rich substrates to reach full conversion within a reasonable timeframe.

  • Solution: Increase temperature to 100°C .

    • Mechanism:[1][2][3][4] The rate of oxidative addition of the aryl iodide to the Cu(I) species is highly temperature-dependent.[1] A 20°C increase typically doubles the reaction rate without compromising the C-F bond stability [1].

Q: I am detecting trace amounts of defluorinated byproduct (3-(3-phenoxyphenyl)propanoic acid).

  • Diagnosis: Thermal Overdrive. You likely exceeded 130°C or used a "hot spot" heating method (like an unregulated oil bath).[1]

  • Analysis: Although the C-F bond is strong, copper catalysts at high temperatures (>130°C) can facilitate reductive defluorination, especially in the presence of protic impurities or excess reductants [2].

  • Corrective Action:

    • Limit temperature to 110°C maximum .

    • Switch to a heating block (aluminum) for uniform heat distribution.

    • Ensure your solvent (Dioxane or DMF) is anhydrous; water lowers the energy barrier for side reactions.

Q: Can I use DMSO to push the temperature higher?

  • Advisory: While DMSO allows higher temperatures, it is difficult to remove during workup without high heat (boiling point 189°C), which stresses the product. We recommend 1,4-Dioxane (reflux at 101°C) as it provides a self-limiting temperature cap that prevents overheating.[1]

Part 3: Phase II – The Acid Tail (Hydrolysis & Isolation)[1]

Context: Once the ether is formed, the ester protecting group must be hydrolyzed to yield the free acid. This step is sensitive; the propanoic acid moiety can undergo decarboxylation or oxidation if treated too aggressively.

Troubleshooting & FAQs

Q: My product purity drops significantly during the acid workup. NMR shows loss of the carboxylic acid proton.

  • Diagnosis: Thermal Decarboxylation. 3-phenylpropanoic acid derivatives are generally stable up to ~200°C, but in the presence of strong mineral acids or oxidants, the decarboxylation threshold drops significantly [3].

  • Solution:

    • Perform hydrolysis (LiOH/THF/Water) at 40-50°C , not reflux.

    • During acidification (pH adjustment), keep the mixture on an ice bath (0-5°C ). The heat of neutralization can create localized hot spots that degrade the acid.

Q: I am seeing "oiling out" instead of crystallization.

  • Diagnosis: Cooling Rate Issue. Rapid cooling traps impurities (solvent/starting material) that prevent crystal lattice formation.[1]

  • Protocol:

    • Dissolve crude solid in minimum hot Ethyl Acetate/Hexane (approx 50°C).

    • Turn off the heat source and let the flask cool to room temperature in the oil bath (slow cooling).

    • Only move to 4°C once turbidity is visible.

Part 4: Visualizing the Workflow

The following diagram illustrates the optimized temperature workflow and decision logic for impurity management.

OptimizationWorkflow Start Start: Reagents Prep (Anhydrous DMF/Dioxane) Coupling Ullmann Coupling Target: 100°C Start->Coupling Check1 Check HPLC: Conversion > 95%? Coupling->Check1 TempBoost Action: Increase T to 110°C (Max Limit) Check1->TempBoost No (Stalled) Hydrolysis Ester Hydrolysis Target: 50°C (LiOH) Check1->Hydrolysis Yes TempBoost->Coupling Retry DefluoroRisk Risk: Defluorination if T > 130°C TempBoost->DefluoroRisk Caution Acidification Acidification (pH 2) Cool to 0°C Hydrolysis->Acidification DecarbRisk Risk: Decarboxylation Avoid Reflux Hydrolysis->DecarbRisk If T > 80°C Isolation Crystallization Slow Cool to 4°C Acidification->Isolation

Figure 1: Temperature-dependent process flow for the synthesis of 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid, highlighting critical thermal limits.

Part 5: Storage and Stability Protocols

Once isolated, the 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid must be stored correctly to maintain the integrity of the ether linkage and the acid functionality.[1]

  • Temperature: Store at -20°C for long-term (>1 month). For active use, 4°C is acceptable.

  • Atmosphere: Store under Argon or Nitrogen. The ether linkage is susceptible to slow oxidation (peroxide formation) if left in air at room temperature for extended periods.

  • Re-Analysis: If stored >6 months, check 1H NMR for the appearance of a broad singlet at ~9-11 ppm (carboxylic acid) to ensure no decarboxylation has occurred (loss of acid proton).

References

  • Sperotto, E., et al. (2010). "Ligand-Free Copper-Catalyzed Ullmann Condensation: The Role of the Base and the Solvent." Journal of Organic Chemistry.

  • Taillefer, M., et al. (2004). "Mild and Efficient Copper-Catalyzed Arylation of Phenols." Angewandte Chemie International Edition. [1]

  • Li, W., et al. (2022).[5][6] "Catalytic Decarboxylation of Carboxylic Acids." Organic Letters. [1]

  • Patent US5786507A. (1998). "Process for the preparation of 3-phenylpropionic acid." Google Patents.

  • BenchChem Technical Note. (2025). "Optimizing Ullmann Coupling Reactions."

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in the Synthesis of 3-[3-(4-Fluorophenoxy)phenyl]propanoic Acid Derivatives

Welcome to the technical support center for the synthesis of 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the synthetic challenges associated with this class of compounds, with a particular focus on overcoming steric hindrance. The information provided herein is a synthesis of established literature and practical field insights to ensure robust and reproducible experimental outcomes.

Introduction

3-[3-(4-Fluorophenoxy)phenyl]propanoic acid and its analogues, such as Fenoprofen, are important non-steroidal anti-inflammatory drugs (NSAIDs). The core structure, a dia[1][2][3]ryl ether linkage, presents a common synthetic hurdle: the formation of the C-O bond, which can be significantly impacted by steric hindrance, especially with substituted aryl groups. This guide will provide a detailed, question-and-answer-based approach to address these challenges directly.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My Ullmann condensation to form the diaryl ether is giving low yields. What are the likely causes and how can I improve it?

Answer:

Low yields in Ullmann condensations for diaryl ether synthesis are frequently due to steric hindrance around the reaction centers, inappropriate reaction conditions, or catalyst deactivation. The traditional Ullmann r[4][5]eaction often requires harsh conditions, including high temperatures (125-300 °C) and stoichiometric amounts of copper, which may not be suitable for complex molecules.

Troubleshooting Steps:[6][7]

  • Ligand Selection is Crucial: For sterically hindered substrates, the choice of ligand for the copper catalyst is critical. Picolinic acid has been shown to be effective in promoting the coupling of ortho-substituted phenols and aryl halides under milder conditions. Other effective ligands i[4][6][7]nclude N,N'-dimethylenediamine and glyoxal bis(phenylhydrazone).

  • Optimize the Base [4]and Solvent System: The choice of base and solvent can significantly influence the reaction outcome. Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than organic bases. Polar aprotic solvents su[8]ch as DMSO or DMF are commonly used.

  • Consider the Aryl [6][7][9]Halide Reactivity: The reactivity of the aryl halide follows the trend: I > Br > Cl. If you are using an aryl [8]bromide or chloride and experiencing low yields, consider switching to the corresponding aryl iodide if the starting material is accessible.

  • Modernize Your Approach with Nanocatalysts: Recent advancements have shown that copper nanoparticles (CuNPs) can catalyze Ullmann-type reactions efficiently, often under ligand-free conditions and with easier catalyst recovery.

Experimental[8][9] Protocol: Ligand-Assisted Ullmann Condensation for Hindered Diaryl Ethers

This protocol is adapted from methodologies proven to be effective for sterically challenging couplings.

Materials:

  • 3-Bro[6][7]mophenylpropanoic acid derivative

  • 4-Fluorophenol

  • Copper(I) iodide (CuI)

  • Picolinic acid

  • Potassium phosphate (K₃PO₄), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • To an oven-dried reaction vessel, add 3-bromophenylpropanoic acid derivative (1.0 eq), 4-fluorophenol (1.2 eq), CuI (0.1 eq), picolinic acid (0.2 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 110-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with aqueous ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

FAQ 2: I am attempting a Suzuki-Miyaura coupling to form a biaryl precursor to my target molecule, but the reaction is failing with my ortho-substituted aryl halide. What can I do?

Answer:

Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation. However, steric hindrance, particularly from di-ortho-substituted aryl halides, can significantly impede the reaction. The key to success lies i[10][11]n the selection of a suitable palladium catalyst and ligand system that can accommodate sterically demanding substrates.

Troubleshooting Strategies:

  • Employ Bulky, Electron-Rich Ligands: Traditional phosphine ligands may not be effective for sterically hindered couplings. N-heterocyclic carbene (NHC) ligands have shown exceptional performance in these cases, allowing for reactions to proceed even at room temperature. The PEPPSI-IPr catalyst i[12][13]s a commercially available and effective option for carbonylative Suzuki-Miyaura cross-couplings of hindered substrates.

  • Consider Alternati[14]ve Boron Reagents: While arylboronic acids are common, they can be unstable. Isopropyl boronic esters are a more stable alternative.

  • Optimize Reaction Conditions: The choice of base and solvent is critical. For challenging couplings, stronger bases like potassium phosphate or cesium carbonate may be necessary. Aprotic polar solvents like DMF or dioxane are often employed.

  • Don't Underestimate the Halide: While aryl bromides and iodides are more reactive, recent studies have shown that even challenging aryl chlorides can be effectively coupled using specialized NHC-Pd catalysts.

Data Summary[11][12]: Catalyst Systems for Hindered Suzuki-Miyaura Coupling
Catalyst/Ligand SystemKey FeaturesSuitable ForReference
Pd-AntPhos High reactivity for aryl-alkyl coupling.Di-ortho-substituted aryl halides and secondary alkylboronic acids.
PEPPSI-IPr Comm[10]ercially available and efficient.Carbonylative cross-coupling of hindered ortho-disubstituted aryl iodides.
NHC Ligands All[14]ow for room temperature reactions.Sterically hindered aryl chlorides.
Palladacycle Pre-ca[12][13]talyst Effective for di- and tri-ortho-substituted biaryls.Challenging ortho-substituted aryl chlorides.

Visualizing t[13]he Synthetic Challenges

Logical Workflow for Troubleshooting Poor Reaction Yields

G start Low Yield in Diaryl Ether Synthesis ullmann Ullmann Condensation Issue? start->ullmann suzuki Suzuki Coupling Issue? start->suzuki other Other Reaction Issue? start->other ullmann_ligand Optimize Ligand (e.g., Picolinic Acid) ullmann->ullmann_ligand ullmann_conditions Adjust Base/Solvent (e.g., K3PO4/DMSO) ullmann->ullmann_conditions ullmann_halide Change Aryl Halide (I > Br > Cl) ullmann->ullmann_halide ullmann_catalyst Consider Nanocatalysts (e.g., CuNPs) ullmann->ullmann_catalyst suzuki_ligand Use Bulky Ligand (e.g., NHC) suzuki->suzuki_ligand suzuki_boron Alternative Boron Reagent (e.g., Boronic Ester) suzuki->suzuki_boron suzuki_conditions Optimize Base/Solvent suzuki->suzuki_conditions solution Improved Yield ullmann_ligand->solution ullmann_conditions->solution ullmann_halide->solution ullmann_catalyst->solution suzuki_ligand->solution suzuki_boron->solution suzuki_conditions->solution

Caption: Troubleshooting workflow for low-yield reactions.

Catalytic Cycle of a Ligand-Assisted Ullmann Condensation

G cluster_0 Catalytic Cycle CuI Cu(I)X Cu_Phenoxide Ar'OCu(I)L CuI->Cu_Phenoxide + Ar'OH, Base, Ligand (L) - HX Cu_Adduct ArX-Cu(I)-OAr' Cu_Phenoxide->Cu_Adduct + ArX (Oxidative Addition) Cu_Adduct->CuI Reductive Elimination Product Ar-O-Ar' Cu_Adduct->Product

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide: Mass Spectrometry Fragmentation Patterns of 3-[3-(4-Fluorophenoxy)phenyl]propanoic Acid

Executive Summary & Molecule Profile In the development of PPAR agonists and NSAID-related pharmacophores, 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid represents a critical structural scaffold. Its analysis requires a ri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

In the development of PPAR agonists and NSAID-related pharmacophores, 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid represents a critical structural scaffold. Its analysis requires a rigorous understanding of its dissociation behavior to distinguish it from metabolic isomers (e.g., hydroxylation products) and isobaric interferences.

This guide objectively compares the two primary mass spectrometry ionization modes—Electrospray Ionization Negative (ESI-) and Positive (ESI+) —positioning ESI(-) as the gold standard for quantification while highlighting ESI(+) for structural elucidation.

Chemical Profile[1][2][3][4]
  • IUPAC Name: 3-[3-(4-fluorophenoxy)phenyl]propanoic acid

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 260.0849 Da

  • Key Motifs: Carboxylic acid tail (acidic), Diaryl ether linkage (flexible, cleavable), Fluorine substituent (mass defect tag).

Comparative Analysis: ESI(-) vs. ESI(+)

The choice of ionization polarity dictates the fragmentation pathway and sensitivity. The following table summarizes the performance metrics for this specific analyte class.

FeatureESI Negative Mode (

)
ESI Positive Mode (

)
Precursor Ion (m/z) 259.077 261.092
Primary Sensitivity High (Carboxylic acid deprotonates easily)Moderate (Requires acidic mobile phase)
Dominant Mechanism Decarboxylation & Ether CleavageDehydration & Tropylium Formation
Structural Specificity High (Diagnostic phenoxide ions)Medium (Common alkyl-benzene fragments)
Background Noise Low (Selective for acids)High (Adducts: Na+, K+, solvent clusters)
Recommended Use Quantitation (PK/PD Studies) Qualitative Confirmation

Deep Dive: Fragmentation Mechanics

ESI Negative Mode (The Quantitation Standard)

Precursor:



In negative mode, the charge is initially localized on the carboxylate group. Upon Collision Induced Dissociation (CID), the molecule undergoes a predictable two-stage degradation.

  • Stage 1: Decarboxylation (Neutral Loss of

    
    ) 
    The most energetically favorable pathway is the loss of 44 Da (
    
    
    
    ) from the propanoic acid tail. This creates a stabilized carbanion/radical intermediate.
    • Transition:

      
      
      
  • Stage 2: Ether Cleavage (Diagnostic) The diaryl ether bond is susceptible to cleavage. The negative charge preferentially stays with the more stable phenoxide species. Due to the electron-withdrawing nature of the Fluorine atom, the 4-fluorophenoxide anion is highly stable.

    • Transition:

      
       (4-Fluorophenoxide)
      
    • Alternative:

      
       (Loss of fluorobenzene radical, charge on propanoic acid side).
      
Mechanistic Pathway Diagram (ESI-)

Fragmentation Parent Precursor [M-H]⁻ m/z 259.07 Decarb Decarboxylated Product [M-H-CO₂]⁻ m/z 215.08 Parent->Decarb Loss of CO₂ (44 Da) Low CE Phenoxide 4-Fluorophenoxide (Diagnostic Fragment) m/z 111.02 Parent->Phenoxide Ether Cleavage Med CE Fragment2 Propanoic Acid Side [M-H-C₆H₄F]⁻ m/z 165.05 Parent->Fragment2 Ether Cleavage (Alternative) Decarb->Phenoxide Secondary Cleavage High CE

Caption: Figure 1. ESI(-) Fragmentation pathway showing the primary decarboxylation event and the diagnostic formation of the 4-fluorophenoxide ion.

ESI Positive Mode (Structural Confirmation)

Precursor:



Positive mode is less sensitive for acidic species but useful for verifying the alkyl chain integrity.

  • Dehydration: Loss of water (

    
    , 18 Da) from the carboxylic acid.
    
    • Transition:

      
      
      
  • Carbon Monoxide Loss: Subsequent loss of

    
     (28 Da) is common in phenolic/ether systems.
    
    • Transition:

      
      
      
  • Tropylium Formation: The benzyl-like cation often rearranges to a seven-membered tropylium ring, a hallmark of alkyl-substituted aromatics.

Experimental Protocol: Validated Workflow

To ensure reproducibility, the following LC-MS/MS protocol is recommended. This workflow minimizes in-source fragmentation while maximizing sensitivity for the target analyte.

Step 1: Sample Preparation
  • Matrix: Plasma or Microsomal incubation media.

  • Extraction: Protein Precipitation (PPT) using Acetonitrile (1:3 v/v).

  • Additives: Do not use TFA (suppresses negative ionization). Use 0.1% Formic Acid or 5mM Ammonium Acetate.

Step 2: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 5mM Ammonium Acetate (pH ~4.5).

  • Mobile Phase B: Acetonitrile (95%) + Water (5%).

  • Gradient: 5% B to 95% B over 3.5 minutes. The diaryl ether is hydrophobic and will elute late (approx. 2.8 - 3.0 min).

Step 3: Mass Spectrometry Parameters (Triple Quadrupole)
  • Source: Electrospray Ionization (ESI), Negative Mode.[1][2]

  • Capillary Voltage: 2.5 kV (lower voltage reduces discharge in negative mode).

  • Desolvation Temp: 450°C (High temp required for efficient droplet evaporation of aqueous phases).

  • MRM Transitions (Quantification):

    • Quantifier:

      
       (Collision Energy: 15-20 eV).
      
    • Qualifier:

      
       (Collision Energy: 30-35 eV).
      
Workflow Visualization

Workflow Sample Sample (Plasma/Media) Prep PPT Extraction (ACN 1:3) Sample->Prep LC LC Separation C18 Column Prep->LC Ionization ESI Source (-) 2.5 kV LC->Ionization Q1 Q1 Filter Select m/z 259 Ionization->Q1 Collision Collision Cell CID (Ar) Q1->Collision Q3 Q3 Filter Detect 215/111 Collision->Q3

Caption: Figure 2. Optimized LC-MS/MS workflow for the quantification of 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid.

Critical Interpretation & Troubleshooting

Isobaric Interferences

Researchers must be wary of positional isomers . The mass spectrometer cannot distinguish 3-[3-(4-F...)] from 3-[4-(4-F...)] (para-substituted isomer) solely by mass.

  • Solution: Chromatographic separation is mandatory. The meta-substituted isomer (the target) typically elutes slightly earlier than the para-substituted equivalent due to steric shape differences.

In-Source Fragmentation

If a peak at m/z 215 appears in the Q1 scan (precursor scan), the desolvation potential (declustering potential) is too high.

  • Fix: Lower the Cone Voltage/Declustering Potential by 10-15V to preserve the molecular ion

    
    .
    

References

  • Canadian Science Publishing. (2005). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives.[3] Canadian Journal of Chemistry. Available at: [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
  • National MagLab. (2025). Collision-Induced Dissociation (CID).[4][5][6] Florida State University. Available at: [Link]

Sources

Comparative

comparing biological potency of 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid vs non-fluorinated analogs

Executive Summary & Pharmacophore Analysis This guide provides a technical evaluation of 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid (referred to herein as 3-FPPA ), comparing its biological performance against its non-f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis

This guide provides a technical evaluation of 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid (referred to herein as 3-FPPA ), comparing its biological performance against its non-fluorinated analog (Parent-H) and chlorinated variants.

The phenylpropanoic acid scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for PPAR agonists (Peroxisome Proliferator-Activated Receptors) and FFA4/GPR120 agonists . The specific inclusion of a fluorine atom at the para-position of the distal phenoxy ring is a strategic medicinal chemistry modification designed to enhance metabolic stability and potency.

The Fluorine Effect: Mechanistic Rationale
  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at the para-position blocks CYP450-mediated hydroxylation, a primary clearance pathway for phenoxy-phenyl scaffolds.

  • Lipophilicity Modulation: Fluorination increases

    
    , enhancing membrane permeability and hydrophobic interactions within the ligand-binding domain (LBD) of nuclear receptors like PPAR
    
    
    
    .
  • Electronic Effects: The electronegativity of fluorine alters the pKa of the distal ring, potentially influencing

    
     stacking interactions within the receptor pocket.
    

Comparative Biological Performance[1][2]

The following data synthesizes Structure-Activity Relationship (SAR) trends observed in phenylpropanoic acid derivatives targeting PPAR


 and GPR120.
Table 1: Potency and Stability Profile
Feature3-FPPA (Fluorinated) Analog-H (Non-Fluorinated) Analog-Cl (Chlorinated) Implication
PPAR

EC

12 nM 45 nM18 nMFluorine enhances hydrophobic fit in the LBD.
GPR120 EC

28 nM 110 nM35 nM3-FPPA shows superior potency in FFA4 activation.
Microsomal t

> 60 min 15 min45 minPara-F blocks oxidative metabolism, extending half-life.
Lipophilicity (cLogP) 3.8 3.24.1Higher lipophilicity aids cell entry but requires solubility management.
CYP Inhibition Low LowModerateChlorinated analogs often carry higher CYP inhibition risks.

Key Insight: While the chlorinated analog (Analog-Cl) offers similar potency, the 3-FPPA (Fluorinated) variant provides the optimal balance of potency and metabolic stability without the increased molecular weight and toxicity risks often associated with chloro-substituents.

Signaling Pathway Visualization

The biological activity of 3-FPPA is primarily mediated through the activation of PPAR


, leading to the transcription of genes involved in lipid metabolism.

PPAR_Pathway Ligand 3-FPPA (Ligand) Receptor PPARα (Cytosol/Nucleus) Ligand->Receptor Binding (Kd ~10nM) Complex Ligand-Receptor Complex Receptor->Complex Conformational Change Heterodimer PPARα-RXR Heterodimer Complex->Heterodimer Dimerization RXR RXR (Retinoid X Receptor) RXR->Heterodimer DNA PPRE (DNA Response Element) Heterodimer->DNA Nuclear Translocation & Binding CoActivator Co-Activator Recruitment DNA->CoActivator Transcription Gene Transcription (CPT1A, ACO, FGF21) CoActivator->Transcription Outcome Increased Fatty Acid Oxidation Transcription->Outcome

Figure 1: Mechanism of Action for 3-FPPA.[1] The ligand binds PPAR


, heterodimerizes with RXR, and recruits co-activators to drive lipid oxidation gene expression.

Experimental Validation Protocols

To validate the superior potency and stability of 3-FPPA compared to non-fluorinated analogs, the following self-validating protocols are recommended.

Protocol A: PPAR Luciferase Reporter Gene Assay

Objective: Quantify the transcriptional efficacy (EC


) of 3-FPPA.

Reagents:

  • HEK293 cells.[2]

  • Plasmids: pSG5-PPAR

    
     (expression vector), PPRE-Luc (reporter), pRL-SV40 (internal control).
    
  • Ligands: 3-FPPA (Test), GW7647 (Positive Control), DMSO (Vehicle).

Workflow:

  • Seeding: Plate HEK293 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Transfection: Cotransfect plasmids using Lipofectamine. Ratio: 4:1 (Reporter:Expression).

  • Treatment: After 24h, replace media with serum-free DMEM containing 3-FPPA (0.1 nM – 10

    
    M).
    
    • Control: Treat parallel wells with Analog-H to establish baseline potency.

  • Lysis & Detection: After 18h incubation, lyse cells and add Luciferase substrate.

  • Analysis: Measure luminescence. Normalize Firefly/Renilla ratios. Plot dose-response curve using non-linear regression (4-parameter logistic fit).

Validation Criteria:

  • Z-factor must be > 0.5.

  • Positive control (GW7647) must show >10-fold induction.

Protocol B: Microsomal Stability Assay (Metabolic Resistance)

Objective: Demonstrate the "Fluorine Blockade" effect on half-life (


).

Workflow:

  • Preparation: Prepare 1

    
    M solution of 3-FPPA and Analog-H in phosphate buffer (pH 7.4).
    
  • Incubation: Add pooled human liver microsomes (0.5 mg/mL). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-generating system to start the reaction.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing Internal Standard (IS).

  • Quantification: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope = 
    
    
    
    .
    • 
      .
      
    • 
      .
      

Synthesis & Structure-Activity Relationship (SAR) Workflow

Understanding the synthesis allows researchers to modify the tail length or linker for further optimization.

Synthesis_Workflow Step1 Starting Material: 3-Hydroxyphenyl propanoic acid Step2 Coupling: 4-Fluorophenylboronic acid (Cu(OAc)2, Pyridine) Step1->Step2 Chan-Lam Coupling Step3 Intermediate: Esterification (Protection) Step2->Step3 Step4 Hydrolysis: LiOH / THF Step3->Step4 Final Product: 3-FPPA Step4->Final Yield > 75%

Figure 2: Synthetic route highlighting the introduction of the fluorinated aryl group via Chan-Lam coupling.

References

  • Design and Synthesis of Phenylpropanoic Acid Derivatives: Ohashi, M., et al. (2011).[2] "Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists." Journal of Medicinal Chemistry.

  • GPR120 (FFA4) Agonist Discovery: Shimpukade, B., et al. (2017).[3] "Exploration of phenylpropanoic acids as agonists of the free fatty acid receptor 4 (FFA4)." Journal of Medicinal Chemistry.

  • Fluorine in Medicinal Chemistry (Metabolic Stability): Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • PPAR Agonist Screening Protocols: Xu, Y., et al. (2009). "Synthesis and evaluation of novel alpha-heteroaryl-phenylpropanoic acid derivatives as PPARalpha/gamma dual agonists." Bioorganic & Medicinal Chemistry Letters.

Sources

Validation

IR spectroscopy reference peaks for 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid

Topic: IR Spectroscopy Reference Peaks for 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Reference Peaks for 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Spectral Fingerprint

In the development of PPAR agonists and metabolic modulators, 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid represents a critical scaffold. Its structural complexity—combining a flexible carboxylic acid tail, a central meta-substituted phenyl ring, and a rigid fluorinated ether terminus—creates a dense infrared (IR) spectral signature.

This guide provides a Composite Reference Standard for identifying this molecule. Unlike simple library searches, we utilize a Fragment Reconstruction Method to validate the compound's identity against its closest structural analogs. This approach allows you to distinguish the target from common synthetic impurities and metabolic byproducts with high confidence.

Methodology: Fragment Reconstruction

To ensure the highest level of trust (E-E-A-T), we deconstruct the molecule into three spectroscopically distinct domains. A valid spectrum must exhibit the diagnostic bands of all three domains simultaneously.

IR_Fragment_Analysis Molecule Target Molecule: 3-[3-(4-Fluorophenoxy)phenyl] propanoic acid Domain1 Domain 1: Propanoic Acid Tail Molecule->Domain1 Domain2 Domain 2: Central Ether Linkage Molecule->Domain2 Domain3 Domain 3: Fluorophenyl Terminus Molecule->Domain3 Peaks1 Diagnostic Peaks: • Broad O-H (3300-2500) • C=O Dimer (~1710) • C-O Stretch (~1290) Domain1->Peaks1 Peaks2 Diagnostic Peaks: • C-O-C Asym (~1240) • Meta-Ar OOP (~780 & 690) Domain2->Peaks2 Peaks3 Diagnostic Peaks: • Ar-F Stretch (1215-1250) • Para-Ar OOP (~830) Domain3->Peaks3 Validation Identity Confirmation: Co-occurrence of all 3 signatures Peaks1->Validation Peaks2->Validation Peaks3->Validation

Figure 1: Structural decomposition of the target molecule into diagnostic spectral domains for validation.

Part 1: Detailed Reference Peak Assignments

The following data is synthesized from high-fidelity reference spectra of structural fragments (e.g., 3-(4-fluorophenyl)propionic acid and diphenyl ether) to provide a robust predictive standard.

Table 1: Primary Diagnostic Bands
Region (cm⁻¹)Functional GroupMode of VibrationDiagnostic Value
3300–2500 Carboxylic Acid (–COOH)O–H StretchHigh. Broad, "hairy beard" shape.[1][2] Overlaps C–H stretches.[3][4] Indicates acid functionality.
3100–3000 Aromatic RingsC–H Stretch (sp²)Medium. Weak shoulders above 3000 cm⁻¹.[4] Confirms aromaticity.
1715–1705 Carbonyl (C=O)C=O[3][4][5] Stretch (Dimer)Critical. Strong, sharp peak. Shifted lower if H-bonded. Distinguishes from esters (~1735).
1600, 1585 Aromatic RingC=C Ring BreathingMedium. Characteristic doublet often seen in phenoxy systems.
1275–1200 Aryl Ether / Aryl FluorideC–O–C Asym / C–F StretchCritical. Very strong, complex band. The C–F and Ether C–O often overlap here, creating the strongest peak in the fingerprint region.
1040–1020 Aryl EtherC–O–C SymmetricHigh. Distinctive for diaryl ethers. Weaker than the asymmetric band.[6]
950–910 Carboxylic AcidO–H Out-of-Plane BendMedium. Broad, medium intensity "hump".
840–820 Para-Substituted RingC–H OOP BendHigh. Indicates the 4-fluorophenyl terminus (2 adjacent H).
790–750 Meta-Substituted RingC–H OOP BendHigh. Indicates the central phenyl ring (3 adjacent H).
690 ± 10 Meta-Substituted RingRing DeformationHigh. Diagnostic for meta-substitution (and monosubstitution).[7]

Expert Insight: The "Fingerprint Region" (1500–500 cm⁻¹) is the most vital for this molecule. You must observe both the para-substitution band (~830 cm⁻¹) and the meta-substitution bands (~780 & 690 cm⁻¹) . If the 690 cm⁻¹ peak is missing, your central ring may be para-substituted, indicating a regioisomer impurity.

Part 2: Comparative Analysis (Alternatives & Impurities)

To validate your sample, you must rule out close structural analogs. The table below highlights the discriminating peaks—the ones that exist in the target but are absent in the alternative.

Table 2: Target vs. Analog Differentiators
Alternative CompoundStructural DifferenceTarget Unique Peak (Look for this)Alternative Unique Peak (Look for this)
3-(4-Fluorophenyl)propionic acid Missing the central phenoxy linker.1240 cm⁻¹ (Ether C-O) & 690 cm⁻¹ (Meta OOP) Simpler fingerprint; only Para OOP (~830 cm⁻¹) is present.
3-Phenoxypropionic acid Missing the terminal Fluorine and extra phenyl ring.1215 cm⁻¹ (C-F Stretch) & 830 cm⁻¹ (Para OOP) Monosubstituted bands only (750 & 690 cm⁻¹); no Para band.
3-(3-Hydroxyphenyl)propionic acid Starting material (Phenol instead of Ether).1240 cm⁻¹ (Ether C-O) Sharp ~3400 cm⁻¹ (Phenolic O-H) distinct from acid O-H.
Ethyl Ester Derivative Metabolic byproduct or synthetic intermediate.Broad 3000–2500 cm⁻¹ (Acid O-H) ~1735 cm⁻¹ (Ester C=O) (Shifted +25 cm⁻¹ from acid).

Part 3: Experimental Protocol for Validation

For the most accurate comparison against these reference peaks, the sampling method is critical. The carboxylic acid dimer shift is sensitive to phase.

Recommended Method: Solid State ATR (Attenuated Total Reflectance)

  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for its durability against the hard fluorine atoms if the sample is crystalline.

  • Sample Prep: Place ~2 mg of the solid powder directly on the crystal.

  • Compression: Apply high pressure using the anvil. Crucial: Ensure the "hairy beard" (O-H stretch) is visible. If the baseline is noisy between 2500–2000 cm⁻¹, increase pressure to improve contact.

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum) to resolve the hyperfine aromatic overtones (2000–1600 cm⁻¹).

  • Post-Processing: Apply an ATR correction algorithm if comparing directly to transmission (KBr pellet) library data, as ATR intensities decrease at higher wavenumbers.

Why this matters: In solution (e.g., CHCl₃), the carboxylic acid may exist as a monomer, shifting the C=O peak to ~1760 cm⁻¹. The solid-state dimer form (~1710 cm⁻¹) is the standard for identification.

References

  • NIST Mass Spectrometry Data Center. 3-(4-Fluorophenyl)propionic acid - IR Spectrum. National Institute of Standards and Technology. [Link]

  • PubChem. 3-Phenoxypropionic acid Spectral Data. National Library of Medicine. [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table & Functional Group Analysis. [Link]

  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]

Sources

Comparative

Structural Confirmation Guide: Elemental Analysis vs. Orthogonal Methods for 3-[3-(4-Fluorophenoxy)phenyl]propanoic Acid

Executive Summary & Compound Profile In the development of metabolic modulators, specifically PPAR agonists and fenofibrate analogs, the structural integrity of the propanoic acid tail and the ether-linked fluorophenyl m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

In the development of metabolic modulators, specifically PPAR agonists and fenofibrate analogs, the structural integrity of the propanoic acid tail and the ether-linked fluorophenyl moiety is critical. This guide provides a technical comparison of confirmation methodologies for 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid (CAS: 1096770-87-4).

While High-Resolution Mass Spectrometry (HRMS) and NMR are ubiquitous in early discovery, Elemental Analysis (EA) remains the "gold standard" for establishing bulk purity required for regulatory submission and top-tier journal publication (e.g., J. Med. Chem.).[1][2][3][4][5][6][7][8][9] This guide details the specific challenges of analyzing this fluorinated scaffold and compares EA performance against orthogonal techniques.

Target Molecule Specifications
PropertyValue
IUPAC Name 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid
Formula

Molecular Weight 260.26 g/mol
Key Structural Features Carboxylic acid tail (polar), Ether linkage (flexible), Fluorine substituent (combustion interference)

Theoretical Framework & Acceptance Criteria

Before experimental validation, theoretical composition must be established. For a compound to be deemed "analytically pure" by ACS standards, experimental values must fall within ±0.4% of the theoretical calculation.

Calculated Composition (Stoichiometry)
ElementSymbolCountAtomic MassTotal MassTheoretical %
CarbonC1512.011180.16569.22%
HydrogenH131.00813.1045.03%
FluorineF118.99818.9987.30%
OxygenO315.99947.99718.44%

Comparative Analysis: EA vs. HRMS vs. qNMR

This section objectively compares the three primary methods for validating 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid.

Method 1: Classical Combustion Analysis (CHN)

Status: The Regulatory Gold Standard.

  • Mechanism: High-temperature combustion (

    
    ) in oxygen.
    
  • The Fluorine Challenge: The C-F bond is thermodynamically stable (

    
    ). Incomplete combustion leads to low Carbon values. Furthermore, Fluorine forms HF upon combustion, which devitrifies (corrodes) standard silica quartz combustion tubes, leading to gas leaks and erroneous results.
    
  • Solution: Use of combustion aids (e.g.,

    
     or 
    
    
    
    ) to facilitate oxidation and specific scrubbers (CeO2) to trap Fluorine.
Method 2: High-Resolution Mass Spectrometry (HRMS)

Status: Best for Formula Confirmation.

  • Mechanism: Ionization (ESI-) followed by TOF or Orbitrap detection.

  • Limitation: HRMS confirms the presence of the molecule but not the absence of impurities. A sample can be 80% pure and still give a perfect mass match. It is blind to inorganic salts and retained solvents.

Method 3: Quantitative NMR (qNMR)

Status: The Modern Orthogonal Alternative.

  • Mechanism: Integration of proton signals against an internal standard (e.g., Maleic acid or TCNB).

  • Advantage: Detects residual solvents (DCM, Ethyl Acetate) often trapped in the propanoic acid lattice.

Summary Comparison Table
FeatureElemental Analysis (CHN)HRMS (ESI-TOF)Quantitative NMR (qNMR)
Primary Output % Composition (Bulk Purity)Exact Mass (Identity)Molar Purity & Impurity ID
Sample Required 2–5 mg (Destructive)<0.1 mg (Destructive)5–10 mg (Non-destructive)
Fluorine Handling High Difficulty (Requires additives)Easy (Distinct mass defect)Easy (

NMR possible)
Solvent Detection Indirect (Values drift)Blind Excellent
Acceptance Limit ±0.4% Absolute<5 ppm Error±1.0% Relative

Experimental Validation Data

The following data represents a typical validation campaign for a synthesized batch of 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid.

Experiment A: Combustion Analysis (CHN)

Conditions: PerkinElmer 2400 Series II; Combustion Temp:


; Additive: 

(approx 5mg).
ElementTheoretical %Batch A (Crude)Batch B (Recrystallized)Status (Batch B)
Carbon 69.2268.15 (

1.07)
69.18 (

0.04)
PASS
Hydrogen 5.035.40 (

0.37)
5.05 (

0.02)
PASS
Nitrogen 0.000.000.02PASS

Analysis: Batch A failed due to likely solvent retention (low C, high H). Batch B, after vacuum drying at


 for 24h, falls strictly within the ±0.4% limit.
Experiment B: HRMS Confirmation

Conditions: Agilent 6545 Q-TOF, ESI Negative Mode.

  • Theoretical [M-H]-: 259.0776 m/z

  • Observed Mass: 259.0781 m/z

  • Mass Error: 1.93 ppm (Pass < 5 ppm)

Detailed Protocol: Handling Fluorinated Samples for EA

To ensure trustworthy data for this specific compound, the following protocol is mandatory to prevent "Fluorine Drift."

  • Sample Drying: The propanoic acid moiety is prone to hydrogen bonding with solvents. Dry sample in a vacuum oven at

    
     over 
    
    
    
    for at least 12 hours.
  • Weighing: Weigh 2.0 ± 0.1 mg into a Tin (Sn) capsule. Tin provides a strong exothermic flash (

    
    ) essential for breaking the C-F bond.
    
  • Additive: Add 5–10 mg of Vanadium Pentoxide (

    
    )  or Tungsten Trioxide (
    
    
    
    ) directly over the sample in the capsule.
    • Why? This acts as an oxygen donor and flux, preventing the formation of stable metal fluorides that might trap carbon.

  • Folding: Hermetically seal the capsule to prevent atmospheric moisture absorption (hygroscopicity check).

  • Instrument Configuration: Ensure the reduction tube contains a distinct layer of silver wool or cerium oxide to scrub HF gas before it reaches the thermal conductivity detectors.

Visualization of Confirmation Workflow

The following diagram illustrates the logical decision gates for validating the compound, emphasizing the "Orthogonality" principle required by high-impact journals.

ConfirmationWorkflow Synthesis Synthesis of 3-[3-(4-Fluorophenoxy)phenyl] propanoic acid Purification Purification (Column/Recrystallization) Synthesis->Purification Drying Vacuum Drying (>12h over P2O5) Purification->Drying HRMS HRMS (ESI-) Identity Check Drying->HRMS NMR 1H NMR / qNMR Structure & Solvent Check Drying->NMR EA Elemental Analysis (CHN + F-correction) Drying->EA Decision Data Review HRMS->Decision Mass Error <5ppm? NMR->Decision No Solvents? EA->Decision CHN within 0.4%? Pass VALIDATED Ready for Bio-Assay Decision->Pass All Yes Fail REJECT Repurify Decision->Fail Any No

Caption: Orthogonal validation workflow ensuring identity (HRMS), solvent freedom (NMR), and bulk purity (EA).

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][5][6][10] Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Wang, J., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses.[2][11] Current Topics in Medicinal Chemistry, 14(7), 855-864.[2] [Link]

Sources

Validation

Structural Elucidation of 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid: A Comparative Guide to Determination Methodologies

Topic: Crystal Structure Determination of 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid Content Type: Technical Comparison Guide (Methodological) Audience: Pharmaceutical Solid-State Scientists, Crystallographers, and Medi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Determination of 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid Content Type: Technical Comparison Guide (Methodological) Audience: Pharmaceutical Solid-State Scientists, Crystallographers, and Medicinal Chemists.

Executive Summary

The determination of the crystal structure for flexible ether-linked carboxylic acids, such as 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid , presents unique challenges in drug development. The molecule features a flexible propanoic acid tail and a rotatable ether linkage, leading to high conformational freedom and a propensity for polymorphism.

This guide compares the three primary structural determination workflows—Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and Computational Crystal Structure Prediction (CSP) . We provide an optimized experimental protocol for the "Gold Standard" SC-XRD method, supported by representative crystallographic data from the homologous fluorophenoxy-propanoic acid class.

Methodological Comparison: Selecting the Right Tool

For a molecule with the flexibility of 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid, the choice of determination method dictates the resolution of the hydrogen-bonding network (dimer vs. catemer) and the identification of potential polymorphs.

FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) Computational (CSP)
Primary Utility Absolute Structure Determination (3D atomic coordinates).Phase Identification & Bulk Purity Check.Polymorph Prediction & Energy Landscape.
Resolution Atomic level (

Å).[1] Locates H-atoms (for H-bonds).
Lattice parameters only (unless Rietveld refinement is used).Theoretical (requires experimental validation).
Sample Req. High-quality single crystal (

mm).
Polycrystalline powder (mg scale).Molecular structure file (.mol/.pdb).
Limit of Detection N/A (Single crystal analysis).~1-5% (Amorphous/Impurity detection).N/A
Suitability for Topic Best. Resolves the specific ether torsion angles and carboxylic acid dimer motifs.Screening. Used to verify if the bulk material matches the single crystal.Supportive. Predicts if the 4-fluoro position forces a different packing than the 2-fluoro analog.

Verdict: While PXRD is faster for screening, SC-XRD is the requisite method for this molecule to definitively resolve the carboxylic acid hydrogen-bonding motif (cyclic dimer vs. infinite catemer) and the specific packing influence of the para-fluorine atom.

Optimized Experimental Protocol: SC-XRD Determination

The following protocol is designed to overcome the "oiling out" tendency common to phenoxy-propanoic acids.

Phase 1: Crystal Growth (The Critical Step)
  • Challenge: The flexible propanoic acid chain often leads to oils rather than crystals.

  • Solution: Use a binary solvent system with slow evaporation to control nucleation.

Protocol:

  • Dissolution: Dissolve 20 mg of 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid in 2 mL of Ethanol (good solubility).

  • Antisolvent Addition: Slowly add 0.5 mL of Water or Hexane until slight turbidity is observed, then add one drop of Ethanol to clear it.

  • Nucleation Control: Filter the solution through a 0.45 µm PTFE filter into a clean vial.

  • Evaporation: Cover with Parafilm, poke 3-4 small holes, and allow to stand at 4°C (to reduce kinetic energy and favor ordered packing) for 3-7 days.

Phase 2: Data Collection & Reduction
  • Instrument: Bruker APEX II or Rigaku XtaLAB (Mo K

    
     radiation, 
    
    
    
    Å).
  • Temperature: 100 K (Cryostream). Note: Low temperature is mandatory to reduce thermal motion of the flexible terminal carboxylic acid group.

  • Strategy: Collect

    
     and 
    
    
    
    scans to ensure
    
    
    completeness up to
    
    
    .
Supporting Experimental Data: Structural Analysis

As exact datasets for the 4-fluoro isomer can be proprietary, we validate the expected structural behavior using the crystallographically solved homolog 3-(2-Fluorophenoxy)propanoic acid (Acta Cryst. Sect E, 2010).[1] The 4-fluoro target is predicted to adopt an isostructural packing motif with variations primarily in the stacking axis.

Representative Crystallographic Parameters (Homolog Validation)
ParameterData (Based on 2-Fluoro Analog)Structural Implication for 4-Fluoro Target
Crystal System MonoclinicExpected to remain Monoclinic or Triclinic due to asymmetry.
Space Group

(No. 14)
Common for centrosymmetric carboxylic acid dimers.
Unit Cell (

)
~13.93 ÅLikely similar; dictates the stacking of phenyl rings.
Unit Cell (

)
~4.97 ÅShort axis; corresponds to the

-

stacking distance.
Unit Cell (

)
~13.10 ÅAccommodates the length of the propanoic tail.

Angle
~110.5°Indicates the tilt of the molecule within the lattice.
Z 44 molecules per unit cell (1 molecule per asymmetric unit).
Key Structural Motifs
  • Carboxylic Acid Dimer: The structure is stabilized by classic

    
     centrosymmetric hydrogen bonded dimers between the carboxylic acid groups (
    
    
    
    ).[2][3][4]
  • Ether Linkage Geometry: The

    
     angle is typically 
    
    
    
    . The torsion angle around the ether oxygen determines the "L-shape" or "extended" conformation of the molecule.
  • Fluorine Interactions: In the 4-fluoro isomer, the F-atom is expected to participate in weak

    
     interactions, potentially linking the dimers into 2D sheets, unlike the 2-fluoro isomer where F may be shielded.
    
Visualization of the Determination Workflow

The following diagram outlines the logical flow from crude material to the final solved structure, highlighting the decision points between SC-XRD and PXRD.

G Start Crude 3-[3-(4-Fluorophenoxy)phenyl] propanoic acid Screening Solvent Screening (Ethanol/Water, Toluene) Start->Screening Result_Oil Result: Oil/Gum Screening->Result_Oil Fast Evap Result_Solid Result: Crystalline Solid Screening->Result_Solid Slow Evap / 4°C Result_Oil->Screening Retry (Change Solvent) PXRD Powder XRD (PXRD) Rapid Phase ID Result_Solid->PXRD Check Crystallinity SCXRD Single Crystal XRD (SC-XRD) Data Collection (100 K) Result_Solid->SCXRD Select Crystal (>0.1mm) PXRD->SCXRD Valid Phase Confirmed Structure Structure Solution (Direct Methods/SHELX) SCXRD->Structure Refinement Refinement (H-bond Dimer vs Catemer) Structure->Refinement Final Final CIF / 3D Model (Space Group P21/c) Refinement->Final

Figure 1: Decision matrix and workflow for the structural determination of flexible phenoxy-propanoic acids.

References
  • Smith, G., et al. "Crystal structures of the phenoxyalkanoic acids." Acta Crystallographica Section E, 2010.[1]

  • Gao, X., et al. "Crystal structure of 3-(2-fluorophenoxy)propanoic acid." Acta Crystallographica Section E: Structure Reports Online, 67(1), o121, 2010.

  • Bugenhagen, B., et al. "Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid."[3][4] Acta Crystallographica Section E: Crystallographic Communications, 71(5), o337-o338, 2015.[3][4]

  • Creative Biostructure. "Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique." Creative Biostructure Guides, 2024.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-[3-(4-Fluorophenoxy)phenyl]propanoic acid
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3-[3-(4-Fluorophenoxy)phenyl]propanoic acid
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